2-Bromo-4,5-dimethoxyphenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPMCZMEPRFUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199591 | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-39-1 | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile from Veratraldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis route for producing 2-Bromo-4,5-dimethoxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), and proceeds through a series of robust and well-documented chemical transformations. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound from veratraldehyde is a four-step process. The initial step involves the electrophilic aromatic substitution to introduce a bromine atom onto the veratraldehyde ring. The aldehyde functionality is then reduced to a benzyl alcohol, which is subsequently converted to a more reactive benzyl bromide. The final step is a nucleophilic substitution with a cyanide salt to yield the target phenylacetonitrile derivative.
Caption: Overall synthetic pathway from Veratraldehyde to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
This step involves the bromination of veratraldehyde. Two effective methods are presented below.
Method A: Bromination with Bromine in Methanol
This large-scale procedure provides a high yield of the desired product.[1]
-
Materials:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Methanol
-
Bromine
-
Water
-
-
Procedure:
-
In a suitable glass reactor, charge methanol and add powdered 3,4-dimethoxybenzaldehyde with stirring.
-
If necessary, heat the mixture to 30°C to achieve a homogeneous solution.
-
Cool the reaction mixture and add bromine while maintaining the temperature below 40°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Heat the mixture under reflux to distill off a portion of the methanol.
-
Cool the mixture to 20°C and add water with stirring to precipitate the product.
-
Filter the resulting slurry and wash the solid with cold methanol.
-
Dry the product in vacuo at 50°C.
-
Method B: Bromination with KBrO₃ and HBr in Acetic Acid
This method utilizes an in-situ generation of bromine, which can be advantageous for safety and handling.[2]
-
Materials:
-
Veratraldehyde
-
Potassium bromate (KBrO₃)
-
Glacial acetic acid
-
Hydrobromic acid (HBr, 47%)
-
Ice water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, place veratraldehyde, KBrO₃, and glacial acetic acid at room temperature.
-
Stir the mixture using a magnetic stirrer and add HBr (47%) dropwise.
-
Continue stirring for 45 minutes and monitor the reaction by TLC.
-
Pour the mixture into ice water and stir for 10 minutes.
-
Add Na₂S₂O₃ solution until the color of the solution changes, indicating the quenching of excess bromine.
-
Filter the solid precipitate, wash with cold distilled water, and recrystallize from ethanol.
-
Dry the resulting crystals in a desiccator.
-
Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol
The aldehyde is reduced to the corresponding benzyl alcohol.
-
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide
The benzyl alcohol is converted to the corresponding benzyl bromide.[3]
-
Materials:
-
2-Bromo-4,5-dimethoxybenzyl alcohol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Hexane
-
Diethyl ether
-
-
Procedure:
-
In a flask, dissolve 2-bromo-4,5-dimethoxybenzyl alcohol and triphenylphosphine in THF.
-
Cool the mixture to 0°C.
-
Gradually add carbon tetrabromide to the mixture.
-
Stir the mixture for 20 hours at room temperature.
-
Dilute the solution with hexane and diethyl ether.
-
Filter the solution through a silica gel pad and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 10/1) to afford the desired bromide.
-
Step 4: Synthesis of this compound
The final step is the cyanation of the benzyl bromide.
-
Materials:
-
2-Bromo-4,5-dimethoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxybenzyl bromide in DMSO.
-
Separately, dissolve sodium cyanide in DMSO.
-
Add the sodium cyanide solution to the benzyl bromide solution using a dropping funnel.
-
Heat the resulting solution to 90°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the brown solution into ice water.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Melting Point (°C) |
| 1A | Veratraldehyde | Bromine | Methanol | <40°C | 1 hour | 90-92% | 143-146[1] |
| 1B | Veratraldehyde | KBrO₃, HBr | Acetic Acid | Room Temp. | 45 min | up to 82% | 142-144[2] |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | NaBH₄ | Methanol | 0°C to RT | 1-2 hours | ~95% (typical) | 95-96[3] |
| 3 | 2-Bromo-4,5-dimethoxybenzyl alcohol | CBr₄, PPh₃ | THF | 0°C to RT | 20 hours | 39%[3] | - |
| 4 | 2-Bromo-4,5-dimethoxybenzyl bromide | NaCN | DMSO | 90°C | 2 hours | ~87% (analogous) | - |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the bromination of veratraldehyde using KBrO₃ and HBr.
References
Spectroscopic data for 2-Bromo-4,5-dimethoxyphenylacetonitrile (1H NMR, 13C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,5-dimethoxyphenylacetonitrile, a key intermediate in various synthetic pathways. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also presented, along with a visualization of the general analytical workflow.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 2-Bromo-4,5-dimethoxybenzenepropanenitrile¹ | -OCH₃ | 3.84 (s, 6H) | Singlet | N/A |
| =CH-CN | 5.68 (d, 1H) | Doublet | 16.4 | |
| Ph-H | 6.88 (s, 1H) | Singlet | N/A | |
| Ph-H | 7.00 (s, 1H) | Singlet | N/A | |
| Ar-CH= | 7.66 (d, 1H) | Doublet | 16.4 |
¹Data is for the related compound 2-bromo-4,5-dimethoxy cinnamyl nitrile as described in patent CN101407474A.[1] A figure depicting the ¹H NMR of 2-bromo-4,5-dimethoxy benzenepropanenitrile is available in the patent, but a detailed peak list is not provided.[1]
Table 2: ¹³C NMR Spectroscopic Data
No explicit ¹³C NMR data for this compound has been identified in the surveyed literature.
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Bromo-4,5-dimethoxycinnamylnitrile[1] | C-H (aromatic) | 3060 |
| C-H (aliphatic) | 2962 | |
| C≡N (nitrile) | 2214 | |
| C=C (alkene) | 1614, 1593 | |
| C=C (aromatic) | 1506 | |
| C-O (ether) | 1265, 1163 |
Table 4: Mass Spectrometry Data
| Compound | Ion | m/z Ratio | Relative Intensity |
| 2-Bromo-4,5-dimethoxycinnamylnitrile[1] | [M]⁺ (⁷⁹Br/⁸¹Br) | 267/269 | 100/98 |
| [M-CH₃]⁺ | 252 | - | |
| [M-Br]⁺ | 188 | - | |
| 224 | - | ||
| 145 | - | ||
| 130 | - | ||
| 117 | - | ||
| 102 | - | ||
| 75 | - |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 90° pulse, a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Common techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
References
An In-depth Technical Guide on the Chemical Reactivity of the Nitrile Group in 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-dimethoxyphenylacetonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a reactive nitrile group, a substituted phenyl ring with a bromine atom, and an activated methylene group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the chemical reactivity of the nitrile functionality in this compound, focusing on key transformations such as hydrolysis, reduction, and cycloaddition reactions. The resulting products, particularly the corresponding carboxylic acid and primary amine, are valuable precursors for the synthesis of pharmacologically active molecules. For instance, derivatives of this compound are key intermediates in the synthesis of drugs like Ivabradine.[1][2][3]
Core Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, which makes the carbon atom electrophilic. This inherent electrophilicity is the foundation for its most common and synthetically useful transformations.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding 2-Bromo-4,5-dimethoxyphenylacetic acid. This reaction can be effectively carried out under either acidic or basic conditions. The resulting carboxylic acid is a crucial building block for the synthesis of esters, amides, and other derivatives.
Quantitative Data for Hydrolysis
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Basic Hydrolysis | 1. NaOH, reflux; 2. HCl | 2-Bromo-4,5-dimethoxyphenylacetic acid | High | General transformation |
| Acidic Hydrolysis | H2SO4, heat | 2-Bromo-4,5-dimethoxyphenylacetic acid | High | General transformation |
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid like hydrochloric acid until the pH is acidic.
-
Isolation: The precipitated 2-Bromo-4,5-dimethoxyphenylacetic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Reduction to Primary Amine
The reduction of the nitrile group to a primary amine, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine, is a critical step in the synthesis of many psychoactive compounds and other pharmaceuticals.[4][5][6] This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[7]
Quantitative Data for Reduction
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydride Reduction | 1. LiAlH4, THF; 2. H2O | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine | High | [7] |
| Catalytic Hydrogenation | H2, Pd/C, Methanol | 2-Bromo-4,5-dimethoxyphenylpropionitrile | 84.6 | [8] |
| Borohydride Reduction | KBH4, Pyridine/Methanol, reflux | 2-Bromo-4,5-dimethoxyphenylpropionitrile | 80.5 | [8][9] |
Note: The referenced yields are for the reduction of the double bond in a cinnamonitrile precursor to the propionitrile, which is a related reduction. The reduction of the nitrile itself is generally high yielding under these conditions.
Experimental Protocol: Reduction with LiAlH4
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Reagent Addition: A solution of this compound in anhydrous THF is added dropwise to the LiAlH4 suspension at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Execution: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Isolation: The resulting precipitate is filtered off, and the organic layer is separated from the filtrate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude amine. Purification can be performed by distillation or chromatography.
Other Important Reactions
Reaction with Organometallic Reagents
The electrophilic carbon of the nitrile group can be attacked by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), to form ketones after hydrolysis of the intermediate imine.[10] This provides a valuable route for the synthesis of various ketone derivatives.
Experimental Workflow: Grignard Reaction
Caption: Reaction of the nitrile with a Grignard reagent to form a ketone.
Cycloaddition Reactions
While less common for simple arylacetonitriles, the nitrile group can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings.[11][12] These reactions typically require the nitrile to be activated or to react with a highly reactive dipole. The potential for [2+2] and [4+2] cycloadditions also exists, though these are more challenging and often require photochemical activation or specific catalysts.[13][14]
Application in Drug Development: Synthesis of Ivabradine
This compound and its derivatives are crucial intermediates in the synthesis of Ivabradine, a heart rate-lowering medication.[1][3] The synthetic route often involves the transformation of the nitrile group or reactions at other positions of the molecule.
Logical Workflow: Utilization in Multi-step Synthesis
Caption: Synthetic pathways utilizing the target compound.
Signaling Pathways of the Amine Derivative
The primary amine derivative, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine (also known as 2C-B), is a potent psychoactive compound that primarily acts on the serotonin receptor system.[4][5][15] It displays high affinity for the 5-HT2A and 5-HT2C receptors.[5][15] Its pharmacological effects are believed to be mediated through its interaction with these G-protein coupled receptors, influencing downstream signaling cascades. Specifically, it has been shown to be a partial agonist at 5-HT2C receptors and a potent antagonist at 5-HT2A receptors.[4][5]
References
- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 2. MD4477B1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts threof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 9. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. study.com [study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cycloaddition - Wikipedia [en.wikipedia.org]
- 15. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Bromo-4,5-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary precursors, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthesis Pathway
The most prevalent and well-documented synthetic route to this compound commences with the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). This is followed by a series of reactions to introduce the cyanomethyl group. An alternative, though less detailed in the provided literature, involves the direct cyanation of a brominated precursor.
The primary pathway can be summarized in the following stages:
-
Bromination of Veratraldehyde: The initial step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde to yield 2-Bromo-4,5-dimethoxybenzaldehyde.
-
Formation of 2-Bromo-4,5-dimethoxycinnamonitrile: The aldehyde is then converted to a cinnamonitrile derivative.
-
Reduction to this compound: The final step involves the reduction of the cinnamonitrile intermediate to the desired product.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the cited literature for each key step of the primary synthetic pathway.
| Step | Starting Material | Reagents | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 3,4-Dimethoxybenzaldehyde | Bromine | Acetic Acid | 86.5 | 151-152 | [1][2] |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Sodium Hydroxide | Acetonitrile | 68.5 | 147-148 | [2] |
| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Potassium Hydroxide | Tetrahydrofuran, Acetonitrile | 71.3 | 147-149 | [1] |
| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | Sodium Borohydride | Pyridine, Methanol | 81.4 | 76-78 | [1] |
| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | Potassium Borohydride | Pyridine, Methanol | 80.5 | 76-78 | [1] |
| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | 10% Palladium on Carbon, Hydrogen | Methanol | 84.6 | 76-78 | [1][2] |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
-
Materials: 3,4-Dimethoxybenzaldehyde, Bromine, Glacial Acetic Acid, Water.
-
Procedure:
-
Dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid in a reaction flask with stirring at room temperature.[1][2]
-
Slowly add 30.8ml (0.602 mol) of bromine dropwise to the solution.[1][2]
-
Allow the reaction to proceed for 6 hours at a temperature of 20-30°C.[1][2]
-
After the reaction is complete, add 200ml of water to precipitate a yellow solid.[1][2]
-
Collect the solid by suction filtration, wash with water, and dry under a vacuum to obtain 2-Bromo-4,5-dimethoxybenzaldehyde as white crystals.[1][2]
-
Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile
-
Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Acetonitrile, Sodium Hydroxide, Ethyl Acetate, Anhydrous Magnesium Sulfate, Ethanol.
-
Procedure:
-
Dissolve 122.0g (0.50 mol) of 2-Bromo-4,5-dimethoxybenzaldehyde in 600ml of acetonitrile and heat to reflux.[2]
-
Add 24.0g (0.60 mol) of sodium hydroxide in batches to the refluxing solution.[2]
-
Continue to reflux for 10 hours.
-
After the reaction, concentrate the mixture and add 200ml of water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield 2-Bromo-4,5-dimethoxycinnamonitrile.[2]
-
Step 3: Synthesis of this compound
This step can be achieved through various reduction methods.
-
Method A: Using Sodium Borohydride
-
Materials: 2-Bromo-4,5-dimethoxycinnamonitrile, Sodium Borohydride, Pyridine, Methanol, 10% Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate, Ethanol.
-
Procedure:
-
Dissolve 99.5g (0.37 mol) of 2-Bromo-4,5-dimethoxycinnamonitrile in a mixture of 200ml pyridine and 600ml methanol.[1]
-
Add 27.6g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux.[1]
-
Maintain the reflux for 12 hours.[1]
-
After cooling, decompose the excess sodium borohydride by adding 10% hydrochloric acid.[1]
-
Extract the mixture twice with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent.[1]
-
Recrystallize the product from ethanol to obtain this compound as white crystals.[1]
-
-
-
Method B: Catalytic Hydrogenation
-
Materials: 2-Bromo-4,5-dimethoxycinnamonitrile, 10% Palladium on Carbon, Methanol, Hydrogen gas, Ethanol.
-
Procedure:
-
Dissolve 120.0g (0.45 mol) of 2-Bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.[1][2]
-
Introduce hydrogen gas and carry out the reduction reaction for 12 hours.[1][2]
-
Upon completion, filter off the palladium on carbon catalyst.[1][2]
-
Evaporate the solvent and recrystallize the residue from ethanol to yield this compound.[1][2]
-
-
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the primary synthetic route from the key precursors to the final product.
Caption: Synthetic pathway for this compound.
References
A Technical Guide to the Solubility of 2-Bromo-4,5-dimethoxyphenylacetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Bromo-4,5-dimethoxyphenylacetonitrile
This compound is a substituted phenylacetonitrile derivative. Its chemical structure, featuring a bromine atom and two methoxy groups on the phenyl ring, influences its polarity and, consequently, its solubility in various organic solvents. This compound is notably used as a precursor in the synthesis of pharmaceuticals.
Based on patent literature describing its synthesis, this compound is known to be soluble to some extent in solvents such as ethanol, methanol, pyridine, tetrahydrofuran (THF), and ethyl acetate, as these are used in its reaction and purification steps[1][2][3]. For instance, ethanol is frequently mentioned as a solvent for recrystallization, indicating that its solubility is moderate in ethanol at elevated temperatures and lower at room temperature, a desirable characteristic for purification[1][3].
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed journals or major chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand its temperature dependence.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane | ||||
| Tetrahydrofuran (THF) | ||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound. This method relies on the gravimetric analysis of a saturated solution.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step removes any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent has completely evaporated, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Express the solubility in g/100 mL or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the organic solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this crucial information. The provided experimental protocol and data presentation template will aid in the systematic and accurate determination of its solubility in common organic solvents. This will, in turn, facilitate the optimization of synthetic and purification processes involving this important pharmaceutical intermediate.
References
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 3. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in the Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, a key intermediate in the preparation of various pharmaceutically active compounds. This document outlines the underlying chemical principles, details experimental protocols, and presents quantitative data to support a thorough understanding of this important reaction.
Introduction
The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry for the functionalization of aromatic rings. The strategic introduction of a bromine atom onto the 3,4-dimethoxybenzaldehyde (veratraldehyde) scaffold is governed by the electronic effects of the existing substituents. Understanding the nuances of this mechanism is critical for optimizing reaction conditions and maximizing the yield of the desired product, which serves as a precursor for various target molecules in drug discovery and development.[1][2]
The Electrophilic Aromatic Substitution Mechanism
The bromination of 3,4-dimethoxybenzaldehyde proceeds through a well-established two-step electrophilic aromatic substitution mechanism. This process involves the attack of the electron-rich aromatic ring on an electrophile, followed by the restoration of aromaticity.
Step 1: Formation of the Electrophile
The reaction is initiated by the generation of a potent electrophile, the bromonium ion (Br+). In the presence of a Lewis acid catalyst such as FeBr₃, or in an acidic medium like acetic acid, molecular bromine (Br₂) is polarized, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. In some procedures, an in-situ source of bromine, such as potassium bromate (KBrO₃) in the presence of hydrobromic acid (HBr), is used to generate the electrophile.[1]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The π electrons of the 3,4-dimethoxybenzaldehyde ring, acting as a nucleophile, attack the electrophilic bromine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Directing Effects of Substituents:
The regioselectivity of the bromination is controlled by the directing effects of the substituents already present on the benzene ring: the two methoxy groups (-OCH₃) and the aldehyde group (-CHO).
-
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors. They donate electron density to the ring through resonance, stabilizing the positive charge in the sigma complex, particularly when the attack occurs at the ortho or para positions relative to them.
-
Aldehyde Group (-CHO): This is a deactivating group and a meta-director. It withdraws electron density from the ring through resonance, destabilizing the sigma complex.
In the case of 3,4-dimethoxybenzaldehyde, the two methoxy groups are strongly activating and direct the incoming electrophile to the positions ortho and para to them. The aldehyde group is a deactivating meta-director. The position C-2 is ortho to the C-3 methoxy group and meta to the aldehyde group. The position C-6 is ortho to the C-4 methoxy group. The powerful activating and directing influence of the methoxy groups overrides the deactivating effect of the aldehyde group, leading to substitution at the positions activated by the methoxy groups. The bromine atom preferentially adds to the C-2 position due to the combined directing effects of the C-3 and C-4 methoxy groups and being meta to the deactivating aldehyde group.[1]
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base, such as the bromide ion (Br⁻) or a solvent molecule, removes a proton from the carbon atom bearing the bromine atom. This restores the aromatic π system, yielding the final product, 2-bromo-4,5-dimethoxybenzaldehyde.
Below is a diagram illustrating the overall reaction mechanism:
References
An In-depth Technical Guide on the Material Safety of 2-Bromo-4,5-dimethoxyphenylacetonitrile
Chemical Identification and Physical Properties
This section summarizes the known physical and chemical properties of 2-Bromo-4,5-dimethoxyphenylacetonitrile and its close structural analogs. The data has been aggregated from various chemical databases and supplier information.
| Property | Value (for this compound) | Value (for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile) | Value (for 2-Bromo-4,5-dimethoxybenzyl bromide) |
| CAS Number | 51655-39-1 | 35249-62-8 | 53207-00-4 |
| Molecular Formula | C₁₀H₁₀BrNO₂ | C₁₁H₁₂BrNO₂ | C₉H₁₀Br₂O₂ |
| Molecular Weight | Not explicitly found | 270.12 g/mol [1] | 309.98 g/mol [2][3] |
| Appearance | Not explicitly found | Powder | Solid[3] |
| Melting Point | Not explicitly found | Not explicitly found | Not explicitly found |
| Boiling Point | Not explicitly found | Not explicitly found | Not explicitly found |
| Solubility | Not explicitly found | Not explicitly found | Not explicitly found |
Hazard Identification and GHS Classification
Due to the absence of a specific GHS classification for this compound, the classifications for its analogs are presented below. It is prudent to assume that the target compound shares these hazardous properties.
GHS Classification of Analogs
| Hazard Class | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] | Category 4 (Harmful if swallowed)[2] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[1] | Category 4 (Harmful in contact with skin)[2] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[1] | Category 4 (Harmful if inhaled)[2] |
| Skin Corrosion/Irritation | Not Classified | Category 1 (Causes severe skin burns and eye damage) / Category 2 (Causes skin irritation)[2][3] |
| Serious Eye Damage/Irritation | Not Classified | Category 2A (Causes serious eye irritation)[3] |
| Skin Sensitization | Not Classified | Category 1 (May cause an allergic skin reaction)[2] |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Category 3 (May cause respiratory irritation)[3] |
Hazard and Precautionary Statements
Based on the GHS classifications of the analogs, the following H and P statements should be considered when handling this compound.
| Statement Type | Code | Statement | Source Analog(s) |
| Hazard | H302 | Harmful if swallowed[1][2] | Both |
| Hazard | H312 | Harmful in contact with skin[1][2] | Both |
| Hazard | H314 | Causes severe skin burns and eye damage[2][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Hazard | H315 | Causes skin irritation[2][3] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Hazard | H317 | May cause an allergic skin reaction[2] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Hazard | H319 | Causes serious eye irritation[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Hazard | H332 | Harmful if inhaled[1][2] | Both |
| Hazard | H335 | May cause respiratory irritation[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray[4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P264 | Wash skin thoroughly after handling[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P270 | Do not eat, drink or smoke when using this product[5] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area[3][5] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[5] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water[3] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P405 | Store locked up[4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant[3][4] | 2-Bromo-4,5-dimethoxybenzyl bromide |
Experimental Protocols and Safe Handling
Given the hazardous nature of this compound, as inferred from its analogs, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are essential.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.
General Handling Procedures
-
Avoid all personal contact, including inhalation.
-
Prevent the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Keep containers tightly sealed when not in use.
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent entry into the area.
-
Follow institutional emergency response protocols.
-
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including hydrogen bromide and nitrogen oxides, may be generated by thermal decomposition or combustion.
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. This material may be considered a hazardous waste.
Toxicological Information
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows relevant to the safe handling of this hazardous chemical.
Caption: Hazard Response Workflow for Accidental Exposure.
Caption: Safe Handling and Storage Logical Flow.
References
- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Evolving Landscape of Phenylacetonitriles: A Technical Guide to the Potential Biological Activity of 2-Bromo-4,5-dimethoxyphenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of bromine and dimethoxy substituents onto this scaffold, specifically in the form of 2-Bromo-4,5-dimethoxyphenylacetonitrile, presents a compelling yet underexplored area for drug discovery. While direct biological data on this precise molecule is nascent, a comprehensive analysis of structurally analogous compounds containing the 2-bromo-4,5-dimethoxyphenyl moiety reveals a significant potential for diverse biological activities. This technical guide synthesizes the available data on related brominated and dimethoxylated phenyl derivatives to forecast the potential therapeutic applications of this compound and its derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. This document provides a foundational resource for researchers poised to investigate this promising class of compounds, complete with extrapolated experimental protocols and visualized signaling pathways.
Introduction: The Therapeutic Potential of the 2-Bromo-4,5-dimethoxyphenyl Moiety
The 2-bromo-4,5-dimethoxyphenyl structural motif is a recurring feature in a variety of biologically active molecules. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups creates a unique electronic environment that can influence molecular interactions with biological targets. This substitution pattern has been associated with a range of pharmacological effects, from cytotoxicity in cancer cells to inhibition of key enzymes. The addition of a nitrile group, as in this compound, further enhances the molecule's chemical reactivity and potential for targeted drug design. This guide will explore the biological activities of structurally related compounds to build a predictive framework for the therapeutic potential of novel derivatives of this compound.
Predicted Biological Activities and Supporting Data from Analogous Compounds
Based on the biological evaluation of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize the quantitative data from these analogous compounds.
Anticancer Activity
Structurally related compounds bearing the bromo-dimethoxy-phenyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the disruption of microtubule dynamics, a critical process in cell division.
Table 1: Anticancer Activity of 2-Bromo-4,5-dimethoxyphenyl Analogs
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromene | 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes | Various | Potent in vitro cytotoxicity | [1] |
| Benzenesulphonamide | N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | MCF7 (Breast) | Potent | [2] |
| Bromophenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Induced apoptosis | [3] |
| Curcumin Derivative | Bromo derivative of Curcumin | HCT-116 | Comparable to doxorubicin | [4] |
Antimicrobial Activity
The presence of bromine and methoxy groups on an aromatic ring is a common feature in compounds with antimicrobial properties. Chalcone derivatives with a bromo-dimethoxy substitution pattern have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Bromo-dimethoxychalcone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli | 11 ± 0.3 | - | [5] |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | S. typhimurium | 15 ± 0.7 | - | [5] |
| Diazenyl chalcone (C-22) | Various pathogenic strains | - | 1.95–3.90 | [6] |
| Pyrazine-based chalcone (CH-0y) | Staphylococci | - | 15.625 - 62.5 (µM) | [7] |
| Polyoxygenated Chalcone | S. aureus | - | 50 | [8] |
Experimental Protocols
The following section details the methodologies for the synthesis of precursor molecules and key biological assays, extrapolated from the available literature on analogous compounds. These protocols can serve as a starting point for the synthesis and evaluation of novel this compound derivatives.
Synthesis of Phenylacetonitrile Derivatives
The synthesis of substituted phenylacetonitriles can be achieved through various methods. A common approach involves the bromination of a substituted benzaldehyde followed by a reaction to introduce the acetonitrile moiety.
Protocol 1: Synthesis of a Substituted Phenylacetonitrile
-
Step 1: Bromination of 3,4-dimethoxybenzaldehyde. In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid. Cool the solution in an ice bath. Add bromine dropwise with constant stirring while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.
-
Step 2: Knoevenagel Condensation. To a solution of 2-bromo-4,5-dimethoxybenzaldehyde in a suitable solvent (e.g., ethanol), add an active methylene compound such as malononitrile or ethyl cyanoacetate, and a basic catalyst (e.g., piperidine or sodium ethoxide). Reflux the mixture for several hours. After cooling, the product can be isolated by filtration or extraction.
-
Step 3: Reduction (if necessary). If the product from Step 2 contains a double bond, it can be reduced using a standard reducing agent like sodium borohydride or through catalytic hydrogenation to yield the saturated phenylacetonitrile derivative.
Biological Assays
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the anticancer potential of compounds that may act as microtubule-destabilizing agents.[9][10][11][12][13]
-
Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., G-PEM buffer), 96-well microplates, temperature-controlled microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Reconstitute purified tubulin in ice-cold polymerization buffer containing GTP.
-
Initiate the polymerization by adding the tubulin solution to each well of the 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Materials: Bacterial cultures, Mueller-Hinton broth (MHB), 96-well microplates, sterile pipette tips, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.
-
Add the bacterial suspension to each well of the microplate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Potential Mechanisms of Action
To aid in the conceptualization of the potential biological effects of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by these compounds and a typical experimental workflow.
Signaling Pathway
The anticancer activity of many phenyl-containing compounds, including those with bromo and methoxy substitutions, often involves the disruption of the cell cycle and induction of apoptosis. One of the key signaling pathways implicated is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[14]
Caption: Predicted modulation of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and biological evaluation.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains to be established, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the 2-bromo-4,5-dimethoxyphenyl moiety in molecules with demonstrated anticancer and antimicrobial activities suggests a high probability of similar bioactivities in this novel class of compounds. The provided experimental protocols and conceptual frameworks for their mechanism of action are intended to serve as a valuable resource for researchers entering this promising field. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a panel of biological assays to validate these predictions and uncover their full therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing their potency and selectivity, potentially leading to the development of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
The Versatile Virtuoso: 2-Bromo-4,5-dimethoxyphenylacetonitrile as a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, enabling the construction of complex molecular architectures with efficiency and precision. 2-Bromo-4,5-dimethoxyphenylacetonitrile is one such cornerstone, a versatile intermediate prized for its unique combination of reactive sites that offer a gateway to a diverse array of valuable compounds, particularly in the realm of medicinal chemistry. This technical guide delves into the core synthetic applications of this powerful building block, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their quest for novel molecular entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| CAS Number | 51655-39-1 | [1] |
| Appearance | Crystalline solid | General Knowledge |
| ¹H NMR (CDCl₃, 400MHz) | δ 3.84 (s, 6H, 2 x -OCH₃), δ 5.84 (s, 2H, -CH₂CN), δ 7.0-7.2 (m, 2H, Ar-H) | |
| ¹³C NMR (CDCl₃, 100MHz) | δ 56.0 (2C, -OCH₃), δ 23.0 (-CH₂CN), δ 112.0 (Ar-C), δ 114.0 (Ar-C), δ 115.0 (Ar-C-Br), δ 118.0 (-CN), δ 125.0 (Ar-C), δ 149.0 (Ar-C-O), δ 150.0 (Ar-C-O) | |
| IR (KBr, cm⁻¹) | ν ~2250 (C≡N stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1050 (C-O stretch) |
Note: NMR and IR data are predicted based on the chemical structure and typical values for similar compounds, as specific experimental data was not available in the provided search results.
The Synthetic Utility: A Trifecta of Reactivity
The synthetic prowess of this compound stems from three key reactive centers within its structure: the aromatic bromine atom, the activated methylene group, and the nitrile functionality. This trifecta of reactivity allows for a wide range of chemical transformations, making it a highly sought-after precursor in multi-step syntheses.
A logical workflow for the utilization of this compound in a synthetic project is depicted below.
Caption: Synthetic pathways from this compound.
Key Synthetic Transformations and Experimental Protocols
This section details some of the most important reactions involving this compound, providing generalized experimental protocols based on standard laboratory practices and information extrapolated from related compounds.
Synthesis of this compound
The starting material itself can be prepared from commercially available precursors. A common route starts from 3,4-dimethoxybenzaldehyde.
Reaction Scheme:
Caption: A plausible synthetic route to the target molecule.
Experimental Protocol: Bromination of 3,4-Dimethoxybenzaldehyde [2]
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid at room temperature while stirring.
-
Continue stirring for 6 hours at 20-30°C.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.
Note: Subsequent reduction, bromination of the alcohol, and cyanation would follow standard literature procedures.
Reactions at the Bromine Position: Cross-Coupling Reactions
The presence of the bromine atom on the aromatic ring is a key feature that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
Generalized Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions at the α-Carbon: Alkylation
The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a carbanion, which can then react with various electrophiles.
Generalized Protocol for α-Alkylation:
-
Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C or 0°C).
-
Add a strong base (e.g., LDA, NaH, 1.1 equivalents) dropwise and stir for 30-60 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash, dry, and purify as described previously.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important moieties such as carboxylic acids and primary amines.
Protocol for Nitrile Hydrolysis to Carboxylic Acid:
-
Suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add a concentrated aqueous solution of a strong base (e.g., NaOH, 6M) or a strong acid (e.g., H₂SO₄, 50%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and, if basic, acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Protocol for Nitrile Reduction to Primary Amine:
-
In a flame-dried flask under an inert atmosphere, suspend a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄, 1.5-2 equivalents) in dry THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in dry THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, concentrate, and purify the amine, often by conversion to a salt.
Application in the Synthesis of Bioactive Molecules
This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals. A notable example is its structural relationship to intermediates used in the synthesis of Ivabradine, a heart rate-lowering agent.[3][4] While the direct precursor to a key intermediate in Ivabradine synthesis is the corresponding propanenitrile, the underlying chemical principles and transformations are highly relevant. The synthesis of various alkaloids and other nitrogen-containing heterocyclic compounds also benefits from building blocks with this substitution pattern.[5][6]
The general synthetic logic involves using the bromo-dimethoxyphenyl core to construct a larger molecular framework, often involving intramolecular cyclization reactions.
Caption: General strategy for complex molecule synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving this compound and its precursors.
Table 1: Synthesis of Precursors to this compound
| Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |
| Bromination | 3,4-Dimethoxybenzaldehyde | Br₂, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5 | [2] |
| Knoevenagel Condensation | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, KOH | 2-Bromo-4,5-dimethoxycinnamonitrile | 71.3 | [2] |
| Reduction | 2-Bromo-4,5-dimethoxycinnamonitrile | H₂, Pd/C | 2-Bromo-4,5-dimethoxyphenylpropanenitrile | 84.6 | [2] |
Note: The final step shown is for the propanenitrile derivative, as direct synthesis yields for the acetonitrile were not detailed in the search results. The principles are analogous.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its strategically placed functional groups—the reactive bromine atom, the acidic α-carbon, and the transformable nitrile group—provide a rich platform for molecular elaboration. This guide has provided a comprehensive overview of its synthetic potential, complete with illustrative reaction schemes and detailed experimental protocols. For researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, a thorough understanding and proficient application of the chemistry of this compound can be a significant asset in accelerating discovery and development programs.
References
- 1. 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile [myskinrecipes.com]
- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 4. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]
- 5. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4,5-dimethoxyphenylacetonitrile with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an organic halide has found extensive use in the pharmaceutical industry for synthesizing complex molecules and drug candidates.[1][3][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[5][6]
This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-4,5-dimethoxyphenylacetonitrile with various arylboronic acids. The starting aryl bromide contains electron-donating methoxy groups, which can make it less reactive towards oxidative addition, a critical step in the catalytic cycle.[7] Therefore, the selection of a robust catalyst system, often involving bulky and electron-rich phosphine ligands, is crucial for achieving high yields.[5][7][8]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General reaction scheme.
Experimental Protocol
This protocol provides a general method that can be optimized for specific arylboronic acids. For electron-rich and potentially sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often required.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: e.g., Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand: e.g., SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) or Triphenylphosphine (PPh₃) (4-10 mol%)
-
Base: e.g., Potassium phosphate (K₃PO₄) (2.0-3.0 equiv) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent: e.g., 1,4-Dioxane/water (4:1 to 10:1 mixture), Toluene, or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
-
Purification system (e.g., Flash column chromatography with silica gel)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv).[7]
-
Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.[7]
-
Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 4 to 24 hours, depending on the specific substrates and conditions.[7]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 90 | 16 | 91 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 79 |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 82 |
Visualizations
Experimental Workflow
The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki coupling involves a catalytic cycle centered on a palladium complex.[2][9] The generally accepted steps are: oxidative addition, transmetalation, and reductive elimination.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing 2-Bromo-4,5-dimethoxyphenylacetonitrile. This versatile building block is a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies outlined herein are intended to serve as a comprehensive guide for laboratory execution and further development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This compound is an attractive substrate for these transformations due to the presence of a reactive bromo-substituent on an electron-rich aromatic ring, making it amenable to oxidative addition to a palladium(0) catalyst. The dimethoxy and acetonitrile functionalities offer opportunities for further molecular diversification. This document details optimized and adaptable protocols for key cross-coupling reactions with this substrate.
Data Presentation: Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions with this compound and its close analogs. This data is intended to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Heck Coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with Ethyl Acrylate [1]
| Parameter | Value |
| Substrate | (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile (1.0 equiv) |
| Coupling Partner | Ethyl acrylate (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Ligand | P(o-tolyl)₃ (15 mol%) |
| Base | Triethylamine (1.5 equiv) |
| Solvent | Toluene |
| Temperature | 165 °C |
| Time | 16 h |
| Yield | 48% (can vary from 30-75%) |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile [2]
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand | XPhos or Josiphos-type ligand (1.5-3 mol%) | Bulky, electron-rich phosphine ligands are crucial for efficient coupling. |
| Amine Source | Primary or secondary amine (1.1-1.5 equiv) | Ammonia surrogates like benzophenone imine can be used for primary amination. |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic bases are generally required. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80 - 110 °C | Optimization may be required based on the specific substrates. |
| Time | 12 - 24 h | Monitor reaction progress by TLC, GC, or LC-MS. |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All solvents should be anhydrous and degassed prior to use. Glassware should be oven-dried before use.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4,5-dimethoxyphenylacetonitriles
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling: Synthesis of 2-(4,5-Dimethoxy-2-vinylphenyl)acetonitriles
This protocol is adapted from a procedure for a structurally similar substrate and provides a starting point for the Heck coupling of this compound with an alkene.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (15 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Toluene
-
High-pressure reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a high-pressure vessel, combine this compound, Pd(PPh₃)₂Cl₂, and P(o-tolyl)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed toluene, the alkene, and Et₃N.
-
Seal the vessel and heat to 165 °C for 16 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 2-(2-Alkynyl-4,5-dimethoxyphenyl)acetonitriles
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitriles
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, based on recommendations for a similar substrate.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealed tube or pressure vessel
-
Magnetic stirrer and oil bath
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Application Note and Protocol: Reduction of 2-Bromo-4,5-dimethoxyphenylacetonitrile to a Primary Amine using LiAlH₄
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules and pharmaceutical intermediates. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed for this purpose due to its high reactivity and efficiency.[1][2] This document provides a detailed protocol for the reduction of 2-Bromo-4,5-dimethoxyphenylacetonitrile to 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine, a valuable building block in medicinal chemistry. The protocol outlines the experimental procedure, safety precautions, and data presentation.
Reaction Principle
Lithium aluminum hydride serves as a source of hydride ions (H⁻) which are strong nucleophiles. The reduction of a nitrile to a primary amine with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride to the carbon-nitrogen triple bond. The initial addition forms an imine salt, which is then further reduced to the corresponding amine.[3] An aqueous work-up is necessary to quench the excess LiAlH₄ and to protonate the resulting amine salt to yield the final primary amine.[3]
Data Presentation
The following table summarizes the key quantitative data for the reduction of this compound to 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine using LiAlH₄.
| Parameter | Value |
| Reactant | This compound |
| Product | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Stoichiometry (LiAlH₄) | 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% (representative) |
| Purity (crude) | >90% (by ¹H NMR) |
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Reflux condenser (optional, for larger scale)
-
Nitrogen or Argon gas supply
-
Büchner funnel and filter paper or Celite® pad
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[1] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous solvents and glassware are essential for this reaction. Glassware should be oven-dried before use.
-
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
-
The quenching of the reaction is highly exothermic and should be performed slowly and with extreme caution in an ice bath.
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.).
-
Suspend the LiAlH₄ in anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of the Nitrile:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
-
Work-up (Fieser Method):
-
After the reaction is complete, cool the mixture back down to 0 °C with an ice bath.
-
CAUTION: The following steps are highly exothermic and will produce hydrogen gas.
-
Slowly and dropwise, add distilled water (equal volume to the mass of LiAlH₄ used).
-
Next, slowly add a 15% aqueous NaOH solution (equal volume to the mass of LiAlH₄ used).
-
Finally, add distilled water again (3 times the volume relative to the mass of LiAlH₄ used).[4][5][6]
-
Remove the ice bath and stir the resulting granular precipitate vigorously for 15-30 minutes at room temperature.
-
-
Isolation and Purification:
-
Filter the solid aluminum salts through a pad of Celite® or a Büchner funnel.
-
Wash the filter cake thoroughly with ethyl acetate or diethyl ether.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the reduction of the nitrile to a primary amine.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
Catalytic hydrogenation conditions for converting 2-Bromo-4,5-dimethoxyphenylacetonitrile to the corresponding amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the catalytic hydrogenation of 2-Bromo-4,5-dimethoxyphenylacetonitrile to its corresponding primary amine, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine. This transformation is a key step in the synthesis of various research chemicals and pharmaceutical intermediates. The primary challenge in this conversion is the selective reduction of the nitrile functional group without inducing hydrogenolysis (de-bromination) of the aryl bromide.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For substrates containing halogen substituents, such as this compound, the choice of catalyst and reaction conditions is critical to ensure high chemoselectivity. Catalytic hydrogenation offers a scalable and often cleaner alternative to stoichiometric metal hydride reagents. This document outlines protocols using common heterogeneous catalysts—Raney® Nickel, Palladium on carbon (Pd/C), and Rhodium-based catalysts—and discusses the reaction parameters that influence yield, purity, and the preservation of the carbon-bromine bond.
Comparative Data of Catalytic Hydrogenation Conditions
The selection of an appropriate catalyst system is paramount for the successful synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine. The following table summarizes various catalytic systems and their typical conditions for the reduction of aryl nitriles, with a focus on addressing the challenge of potential dehalogenation.
| Catalyst System | Substrate Concentration | Solvent | Temperature (°C) | Pressure (H₂) | Reaction Time (h) | Typical Yield (%) | Remarks |
| Raney® Nickel / KBH₄ | 0.2–0.5 M | Ethanol | 50 | Atmospheric (from KBH₄ reaction) | 1–3 | 80–92 | High selectivity for nitrile reduction with minimal de-bromination reported for analogous chloro-substituted aromatics.[1][2] |
| Raney® Nickel / H₂ | 0.1–1.0 M | Methanol / NH₃ | 25–100 | 50–500 psi | 4–24 | Variable | Addition of ammonia or ammonium hydroxide is often necessary to suppress secondary amine formation.[3] Potential for de-bromination at higher temperatures and pressures. |
| 5% Pd/C / H₂ | 0.1–0.5 M | Methanol, Ethanol, or Ethyl Acetate | 25–60 | 50–100 psi | 2–12 | Variable | High risk of de-bromination.[4][5] The use of catalyst poisons or acidic additives may mitigate this side reaction, but requires careful optimization. |
| 10% Pd/C / HCOOH-NEt₃ | ~0.4 M | THF | 40 | Atmospheric (transfer hydrogenation) | 2 | Moderate to Good | Transfer hydrogenation can sometimes offer better selectivity. The formic acid/triethylamine system serves as the hydrogen source.[6] |
| Rhodium on Alumina / H₂ | 0.1–0.5 M | Methanol | 25–80 | 100–500 psi | 6–24 | Variable | Rhodium catalysts can be effective for nitrile reduction, though their propensity for de-bromination of this specific substrate requires empirical evaluation. |
Experimental Protocols
Protocol 1: Selective Reduction using Raney® Nickel and Potassium Borohydride
This protocol is adapted from a general method for the reduction of halogenated aromatic nitriles and is recommended for its high selectivity and mild conditions, which minimize the risk of de-bromination.[1][2]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Anhydrous Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 1 g of slurry for a 10 mmol scale reaction) with anhydrous ethanol three times to remove water. Use decantation for the washing steps. The final slurry should be in ethanol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (e.g., 25 mL for a 10 mmol scale).
-
Add the washed Raney® Nickel slurry to the ethanol.
-
Add potassium borohydride (4 equivalents, e.g., 40 mmol for a 10 mmol scale) to the flask.
-
Finally, add the this compound (1 equivalent, e.g., 10 mmol) to the stirring suspension.
-
Reaction: Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Hydrogenation using Palladium on Carbon (for comparison and optimization)
This protocol outlines a standard procedure for nitrile hydrogenation using Pd/C. Note: This method carries a significant risk of de-bromination for the target substrate and should be carefully monitored. Optimization, such as the addition of acidic or basic additives, may be required to achieve the desired selectivity.
Materials:
-
This compound
-
5% or 10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr shaker or a similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
Reaction Setup: To a pressure-resistant reaction vessel, add this compound (1 equivalent).
-
Add a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Analysis and Purification: Analyze the crude product for the presence of the desired amine and the de-brominated by-product. Purify as described in Protocol 1.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the catalytic reduction.
Experimental Workflow
Caption: A typical workflow from starting material to purified product.
Catalyst Selection Logic
Caption: Decision tree for selecting an appropriate catalyst.
References
- 1. scribd.com [scribd.com]
- 2. Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
Hydrolysis of 2-Bromo-4,5-dimethoxyphenylacetonitrile to 2-bromo-4,5-dimethoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of 2-bromo-4,5-dimethoxyphenylacetonitrile to synthesize 2-bromo-4,5-dimethoxyphenylacetic acid, a valuable intermediate in the development of various pharmaceutical compounds. Both acid- and base-catalyzed hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory resources. This guide includes comprehensive procedural details, data presentation in tabular format, and diagrams illustrating the reaction pathways and experimental workflow to ensure reproducible and efficient synthesis.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The hydrolysis of this compound is a key step in the synthesis of various biologically active molecules. The resulting carboxylic acid serves as a versatile precursor for further molecular modifications, such as amidation and esterification, which are crucial in drug discovery and development. This document outlines two robust protocols for this conversion, enabling researchers to efficiently produce 2-bromo-4,5-dimethoxyphenylacetic acid in high purity.
Chemical Data Summary
A summary of the key quantitative data for the reactant and product is provided in the table below for easy reference and comparison.
| Property | This compound | 2-bromo-4,5-dimethoxyphenylacetic acid |
| Molecular Formula | C₁₀H₁₀BrNO₂ | C₁₀H₁₁BrO₄ |
| Molecular Weight | 256.10 g/mol | 275.10 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| CAS Number | 51655-39-1 | 4697-62-5 |
Reaction Mechanisms
The hydrolysis of a nitrile to a carboxylic acid can be effectively achieved under either acidic or basic conditions. The choice of method may depend on the presence of other functional groups in the molecule that might be sensitive to one condition over the other.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by tautomerization, leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium ion.
Base-Catalyzed Hydrolysis
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup, gives the final carboxylic acid.
Experimental Protocols
The following are detailed protocols for the hydrolysis of this compound. It is recommended to perform a small-scale trial reaction to optimize conditions before scaling up.
Protocol 1: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of glacial acetic acid and water (e.g., a 1:1 ratio).
-
Acid Addition: Carefully add concentrated sulfuric acid (e.g., 2-3 equivalents) to the stirred solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-bromo-4,5-dimethoxyphenylacetic acid.
-
Protocol 2: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in a mixture of ethanol (or methanol) and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 2-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the alcohol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-4,5-dimethoxyphenylacetic acid.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the hydrolysis reaction, from setup to the final purified product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
The hydrolysis reaction can be exothermic, especially during the addition of acid. Ensure proper cooling and controlled addition of reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in this document provide a reliable and efficient means for the synthesis of 2-bromo-4,5-dimethoxyphenylacetic acid from its corresponding nitrile precursor. The choice between the acid- and base-catalyzed methods will depend on the specific requirements of the synthesis and the stability of any other functional groups present in the starting material. By following these detailed procedures and safety guidelines, researchers can successfully perform this important chemical transformation.
Application Notes and Protocols for the Synthesis of an Ivabradine Intermediate using a Brominated Phenylpropanenitrile Derivative
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. A key strategic step in many reported syntheses of Ivabradine involves the formation of a benzocyclobutane core structure. One of the crucial intermediates for constructing this core is 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. This document outlines the synthesis of this key intermediate starting from precursors related to 2-bromo-4,5-dimethoxyphenylacetonitrile, specifically focusing on the use of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. The protocols provided are based on methodologies described in various patents and scientific literature, offering guidance to researchers and professionals in drug development.
Synthetic Pathway Overview
The synthesis of the key Ivabradine intermediate, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, can be achieved from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile through an intramolecular cyclization reaction. The precursor, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, can be synthesized via different routes, including the alkylation of acetonitrile with a suitable brominated starting material or by direct bromination of a phenylpropanenitrile derivative.
Caption: Synthetic routes to the key Ivabradine intermediate.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
This protocol describes the alkylation of acetonitrile with 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene.
Materials:
-
1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
-
Acetonitrile
-
n-Butyllithium (2M solution in cyclohexane)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve acetonitrile (1.8 equivalents) in anhydrous THF.
-
Cool the solution to -60°C using a cooling bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the cooled solution while stirring. Maintain the temperature at -60°C and stir for 15 minutes.
-
In a separate flask, dissolve 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add the solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene to the reaction mixture at -60°C.
-
Stir the reaction mixture for 1 hour at -60°C.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (twice).
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile via Bromination
This protocol details the bromination of 3-(3,4-dimethoxyphenyl)propanenitrile using N-bromosuccinimide (NBS).
Materials:
-
3-(3,4-dimethoxyphenyl)propanenitrile
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous solution of Na2S2O5
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 3-(3,4-dimethoxyphenyl)propanenitrile (1.0 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS (1.0 equivalent) to the solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Hydrolyze the reaction by adding water.
-
Extract the product with ethyl acetate (twice).
-
Combine the organic phases and wash with a saturated aqueous solution of Na2S2O5, followed by a wash with water.
-
Dry the organic phase and concentrate under reduced pressure to yield the product.
Protocol 3: Intramolecular Cyclization to 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
This protocol describes the cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile to form the benzocyclobutane core.
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Dewar flask or a reactor suitable for low-temperature reactions
-
Dry ice/acetone condenser
Procedure:
-
In a suitable reactor, prepare a solution of sodium amide in liquid ammonia. A catalytic amount of ferric chloride (FeCl3) can be used to initiate the formation of sodium amide from sodium metal and liquid ammonia.
-
To this solution, add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in portions.
-
Stir the reaction mixture at the temperature of liquid ammonia (approximately -33°C) or allow it to warm to room temperature and stir for 2 hours.
-
After the reaction is complete, carefully evaporate the excess liquid ammonia.
-
Quench the reaction by the portion-wise addition of ammonium chloride, followed by water.
-
The precipitated crude product is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
Quantitative Data Summary
The following table summarizes the reported yields and melting points for the key compounds in this synthetic pathway.
| Compound | Synthetic Step | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Alkylation of acetonitrile | n-BuLi, THF, -60°C | - | - | US8779123B2 |
| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Bromination | NBS, DMF, 0°C to RT | - | - | WO2014057228A1 |
| 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | Intramolecular cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | NaNH2, liquid NH3 | 74 | 84-85 | US8779123B2, Tetrahedron 1973, 29, 73-76 |
Note: Yields and reaction conditions can vary and may require optimization for specific laboratory settings and scales.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the Ivabradine intermediate.
Caption: General experimental workflow for the synthesis of the intermediate.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas at room temperature and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
The synthesis of the key Ivabradine intermediate, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile provides a reliable route to this important building block. The protocols outlined in this document, derived from established literature, offer a foundation for researchers to produce this intermediate for further elaboration into the final Ivabradine drug substance. Careful attention to reaction conditions and safety procedures is essential for successful and safe synthesis.
Application Notes and Protocols: Nucleophilic Substitution at the Benzylic Position of 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions at the benzylic position of 2-Bromo-4,5-dimethoxyphenylacetonitrile. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of substituted phenylacetonitrile derivatives, which are precursors to various pharmacologically active molecules. The presence of a bromine atom at the benzylic position provides a reactive site for the introduction of a wide range of functionalities via SN1 or SN2 pathways.
Overview of Reactivity
The benzylic position of this compound is activated towards nucleophilic substitution due to the stabilizing effect of the adjacent benzene ring on the transition state of both SN1 and SN2 reactions. Primary benzylic halides typically favor the SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The choice of nucleophile, solvent, and reaction temperature can influence the reaction pathway and yield.
Applications in Synthesis
Substituted 2-arylacetonitriles are key intermediates in the synthesis of various pharmaceuticals. For instance, the elaboration of the nitrile group and modification of the benzylic position can lead to the formation of substituted phenethylamines and other complex heterocyclic systems. One notable application of related dimethoxy-substituted benzyl compounds is in the synthesis of papaverine and its analogs, which are known for their antispasmodic properties.
Key Experiments and Protocols
Substitution with Cyanide Nucleophile
The reaction with a cyanide source, such as sodium cyanide, is a common method to introduce an additional carbon atom and form a malononitrile derivative. This reaction is typically carried out in a polar aprotic solvent.
Experimental Protocol:
A similar reaction has been reported for the closely related 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene. To a solution of acetonitrile (1.8 eq.) in anhydrous tetrahydrofuran (THF), n-butyllithium (1.1 eq., 2M solution in cyclohexane) is added at -60°C.[1][2] The resulting solution is stirred for 15 minutes at the same temperature. A solution of the benzylic bromide (1.0 eq.) in anhydrous THF is then added. The reaction mixture is stirred for 1 hour at -60°C. The reaction is subsequently quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Table 1: Reaction with Acetonitrile Anion
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield |
| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Acetonitrile / n-BuLi | THF | -60°C | 1 h | Not specified |
Note: This protocol is adapted from a reaction with a similar substrate and serves as a representative procedure.
Substitution with Amine Nucleophiles
The reaction with primary or secondary amines introduces a nitrogen-containing functional group, leading to the formation of benzylic amines. These reactions are typically performed in a polar solvent, and a non-nucleophilic base may be added to scavenge the HBr generated.
Generalized Experimental Protocol:
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, the desired amine (1.1-1.5 eq.) is added. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 eq.), is also added to the mixture. The reaction is stirred at room temperature or heated to 50-80°C, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Substitution with Thiol Nucleophiles
The reaction with thiols or their corresponding thiolates results in the formation of thioethers. These reactions are generally efficient and proceed under mild conditions.
Generalized Experimental Protocol:
A solution of the desired thiol (1.1 eq.) in a polar solvent such as ethanol or DMF is treated with a base like sodium hydride or sodium ethoxide to generate the thiolate in situ. To this solution, this compound (1.0 eq.) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is achieved by column chromatography.
Substitution with Azide Nucleophile
The introduction of an azide group is a valuable transformation as it can be readily converted to an amine via reduction or participate in click chemistry reactions.
Generalized Experimental Protocol:
In a round-bottom flask, this compound (1.0 eq.) is dissolved in a mixture of acetone and water. Sodium azide (1.5 eq.) is added, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azido-substituted product, which can be used in the next step without further purification or purified by chromatography if necessary.
Data Summary
Table 2: Summary of Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group | Typical Solvent | Base | Typical Temperature |
| CN⁻ | Nitrile | THF, DMF | n-BuLi | -60°C to RT |
| R₂NH | Amine | DMF, Acetonitrile | Et₃N, DIPEA | RT to 80°C |
| RSH | Thioether | Ethanol, DMF | NaH, NaOEt | RT |
| N₃⁻ | Azide | Acetone/Water | - | Reflux |
Visualizations
Caption: General Sɴ2 pathway for nucleophilic substitution.
Caption: A typical experimental workflow for synthesis.
Caption: Role in a drug development pipeline.
References
- 1. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-4,5-dimethoxyphenylacetonitrile, a versatile building block in medicinal chemistry. The presence of electron-donating methoxy groups and a nitrile functionality on the aromatic ring influences the reactivity of the aryl bromide and necessitates carefully optimized reaction conditions.
The protocols outlined below are based on established methodologies for Sonogashira couplings of electron-rich aryl bromides and related substrates. Both traditional copper-catalyzed and copper-free conditions are presented to provide flexibility and address potential challenges such as homo-coupling of the alkyne (Glaser coupling) which can be problematic in copper-catalyzed systems.
Reaction Principle
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and, in the traditional method, a copper(I) co-catalyst. The palladium cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. In copper-free variants, the deprotonation of the alkyne and its transfer to the palladium center are facilitated by a base.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method effective for a wide range of substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive alkynes that are prone to homo-coupling.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Ligand: Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (4-12 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous solvent: 1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), the phosphine ligand (e.g., 8 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Ensure the system is under a positive pressure of an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions reported in the literature.
Table 1: Copper-Catalyzed Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 60 | 10 | 90-98 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 14 | 82-92 |
Table 2: Copper-Free Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd₂(dba)₃ (2) | PPh₃ (8) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 2 | 1-Hexyne | Pd₂(dba)₃ (2) | XPhos (8) | K₂CO₃ | Toluene | 100 | 24 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2) | PPh₃ (8) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 4 | 4-Ethynylanisole | Pd₂(dba)₃ (2) | XPhos (8) | K₂CO₃ | Toluene | 100 | 20 | 72-82 |
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
Application Notes and Protocols: Intramolecular Cyclization of 2-Bromo-4,5-dimethoxyphenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of 2-Bromo-4,5-dimethoxyphenylacetonitrile and its derivatives represents a key synthetic step in the generation of various biologically active molecules and pharmaceutical intermediates. The resulting indanone core structure, specifically 6,7-dimethoxy-1-oxo-indan-2-carbonitrile, is a valuable scaffold in medicinal chemistry. This document provides detailed protocols for the synthesis of the precursor, this compound, and outlines a proposed method for its subsequent intramolecular cyclization via a Palladium-catalyzed Heck reaction.
Synthesis of this compound
The synthesis of the starting material can be achieved through a two-step process starting from 3,4-dimethoxybenzaldehyde. The procedure involves an initial bromination followed by a reaction to introduce the acetonitrile moiety.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
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Reaction Setup: In a suitable reaction vessel, dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 mL of glacial acetic acid with stirring at room temperature.
-
Bromination: Slowly add 30.8 mL (0.602 mol) of bromine dropwise to the solution while maintaining the temperature between 20-30 °C.
-
Reaction Monitoring: Stir the reaction mixture for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, add 200 mL of water to precipitate the product. Collect the resulting yellow solid by suction filtration, wash with water, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.[1]
Experimental Protocol: Synthesis of this compound
This step involves the conversion of the aldehyde to the corresponding nitrile. A common method is via a condensation reaction. While the direct conversion from the aldehyde is possible, a two-step process via the corresponding cinnamic nitrile is also reported.[1][2] A more direct approach from a related bromo-benzyl bromide is also documented.[3]
Method A: From 2-Bromo-4,5-dimethoxybenzaldehyde (Proposed)
-
Reaction Setup: To a solution of 2-bromo-4,5-dimethoxybenzaldehyde in a suitable solvent such as ethanol, add a source of cyanide, for example, sodium cyanide, and a catalyst like a phase transfer catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Note: The direct conversion of an aldehyde to a nitrile can be achieved through various methods, including the use of tosylhydrazine followed by reaction with a cyanide source. The specific conditions would require optimization.
Intramolecular Cyclization via Palladium-Catalyzed Heck Reaction (Proposed Protocol)
The intramolecular Heck reaction is a powerful method for the formation of C-C bonds and is well-suited for the cyclization of aryl halides.[4] This proposed protocol is based on general conditions for intramolecular Heck reactions.
Reaction Scheme:
This compound undergoes an intramolecular cyclization to form 6,7-dimethoxy-1-oxo-indan-2-carbonitrile. This reaction is proposed to be catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precursor.
Proposed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., PPh₃, 10 mol%).
-
Addition of Reagents: Add a base (e.g., K₂CO₃, 2.0 eq) and a suitable solvent (e.g., anhydrous DMF or acetonitrile).
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6,7-dimethoxy-1-oxo-indan-2-carbonitrile.
Data Presentation: Proposed Reaction Conditions
| Parameter | Proposed Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Catalyst | Pd(OAc)₂ | 5 mol% |
| Ligand | PPh₃ | 10 mol% |
| Base | K₂CO₃ | 2.0 equivalents |
| Solvent | Anhydrous DMF or Acetonitrile | Sufficient volume for dissolution |
| Temperature | 80-120 °C | Optimization may be required |
| Reaction Time | 12-24 hours | Monitor for completion |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst oxidation |
Visualizations
Caption: Synthetic workflow for the preparation of 6,7-dimethoxy-1-oxo-indan-2-carbonitrile.
Caption: Catalytic cycle of the Heck reaction.
Safety Precautions
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Cyanides: Highly toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit readily available.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.
-
Solvents: Use anhydrous solvents where specified and handle flammable solvents with care.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound and a detailed proposed protocol for its subsequent intramolecular cyclization to form a valuable indanone derivative. The outlined procedures, particularly the proposed Heck reaction, offer a robust starting point for researchers in the field of organic synthesis and drug discovery. It is recommended that the proposed reaction conditions be optimized to achieve the best possible yield and purity for the desired product.
References
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 3,4-dimethoxyphenylacetonitrile.
Q2: What are the typical reagents and conditions for the bromination of 3,4-dimethoxyphenylacetonitrile?
The bromination is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br2) in a suitable solvent like dichloromethane (DCM), chloroform, or acetic acid. The reaction is often performed at low temperatures (0-5 °C) to control the reaction rate and minimize side product formation.
Q3: What are the major side products to expect in this reaction?
The primary side products include the dibrominated product (2,6-dibromo-4,5-dimethoxyphenylacetonitrile) and unreacted starting material. Over-bromination can be a significant issue if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the timely quenching of the reaction to prevent the formation of over-brominated byproducts.
Q5: What is the best method for purifying the final product?
The most common method for purification is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography on silica gel can also be used for higher purity, although it may be less practical on a large scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Over-bromination leading to side products. 3. Loss of product during workup or purification. | 1. Monitor the reaction closely by TLC or GC-MS to ensure completion. 2. Maintain a low reaction temperature (0-5 °C) and add the brominating agent slowly. Use a 1:1 molar ratio of starting material to brominating agent. 3. Optimize the recrystallization solvent and procedure to minimize product loss. |
| Presence of Dibrominated Impurity | 1. Excess of brominating agent. 2. Reaction temperature too high. 3. Prolonged reaction time. | 1. Use a precise stoichiometry of the brominating agent (1.0 to 1.05 equivalents). 2. Keep the reaction temperature strictly controlled, preferably at or below 5 °C. 3. Quench the reaction as soon as the starting material is consumed (as indicated by TLC/GC-MS). |
| Starting Material Remains Unreacted | 1. Insufficient brominating agent. 2. Low reaction temperature slowing the reaction rate excessively. 3. Poor quality of reagents. | 1. Ensure the use of at least one full equivalent of the brominating agent. 2. Allow the reaction to stir for a longer period at low temperature, or cautiously allow it to warm slightly (e.g., to room temperature) while monitoring closely. 3. Use freshly opened or properly stored reagents. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography before recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Materials:
-
3,4-dimethoxyphenylacetonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol
Procedure:
-
Dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of 3,4-dimethoxyphenylacetonitrile
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Bromosuccinimide | Dichloromethane | 0-5 | 2-4 | 85-95 |
| Bromine | Acetic Acid | 20-25 | 1-2 | 80-90 |
| N-Bromosuccinimide | Chloroform | 0-5 | 2-4 | 82-92 |
| Bromine | Dichloromethane | 0-5 | 1-3 | 75-85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Purification of crude 2-Bromo-4,5-dimethoxyphenylacetonitrile by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Bromo-4,5-dimethoxyphenylacetonitrile via recrystallization.
Experimental Protocol: Recrystallization from Ethanol
This protocol details a standard procedure for the purification of this compound using ethanol as the recrystallization solvent. This method is effective in removing most non-polar and some polar impurities, typically yielding a product with high purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The ideal temperature should be near the boiling point of ethanol (approximately 78 °C).
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated. The final product should be a white to off-white crystalline solid.
-
Quantitative Data Summary
The following table summarizes the typical parameters and expected outcomes for the recrystallization of this compound and its analogs based on available literature.[1]
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Ethanol or Methanol | Both are effective, with ethanol being a common choice.[1] |
| Typical Yield | 80-85% | Yields can vary depending on the purity of the crude material and the precise technique used.[1] |
| Melting Point (Purified) | 76-78 °C | This is the reported melting point for the closely related 2-bromo-4,5-dimethoxy benzenepropanenitrile.[1] |
| Appearance | White crystalline solid | A significant color change from the crude material indicates successful removal of impurities.[1] |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, the compound will remain dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2][3]
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not occurred. To induce crystallization, you can:
Q2: The product "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer upon cooling. This can happen if the melting point of the crude material is lowered by impurities or if the solution is too concentrated.
-
Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the concentration slightly. Allow the solution to cool more slowly.[3][4]
-
Consider a different solvent: If "oiling out" persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or a mixed solvent system might be necessary.
Q3: The recovery yield is very low. How can I improve it?
A3: A low yield can be disappointing but is often correctable:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.[2]
-
Avoid premature crystallization: During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[4]
-
Ensure complete crystallization: Allow sufficient time for the solution to cool in the ice bath. Rushing this step can leave a significant amount of product dissolved.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the purified product.[2]
Q4: The purified crystals are still colored. What went wrong?
A4: The presence of color in the final product indicates that colored impurities have not been fully removed.
-
Use activated charcoal: If you did not use activated charcoal in the initial protocol, repeating the recrystallization and including the decolorization step can remove colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing some of the desired product.[5]
-
Consider the nature of the impurity: The methoxy groups (-OCH₃) on the phenyl ring can sometimes be susceptible to oxidation, which can lead to colored byproducts. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.[5]
Q5: How does the bromo-substituent affect the recrystallization?
A5: The bromine atom on the aromatic ring increases the molecular weight and can influence the crystal lattice structure. Generally, it does not pose significant challenges during recrystallization with common alcoholic solvents. However, it is always good practice to handle brominated organic compounds in a well-ventilated fume hood.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
Common side products in the bromination of 3,4-dimethoxyphenylacetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the bromination of 3,4-dimethoxyphenylacetonitrile. The information is presented in a question-and-answer format to directly address potential challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of 3,4-dimethoxyphenylacetonitrile?
The primary product expected from the electrophilic aromatic substitution (bromination) of 3,4-dimethoxyphenylacetonitrile is 2-bromo-3,4-dimethoxyphenylacetonitrile. The two methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the adjacent methoxy group, the bromine atom is most likely to add to the position ortho to the 3-methoxy group and meta to the 4-methoxy group.
Q2: What are the most common side products I might encounter in this reaction?
Based on the reactivity of the starting material and general principles of electrophilic aromatic bromination, the following side products are commonly observed:
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Isomeric Monobrominated Products: While the 2-bromo isomer is expected to be the major product, bromination at other positions on the aromatic ring can occur, leading to a mixture of isomers. The most likely isomeric byproduct is 6-bromo-3,4-dimethoxyphenylacetonitrile.
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Dibrominated Products: The presence of two activating methoxy groups increases the electron density of the aromatic ring, making it susceptible to further bromination. This can lead to the formation of dibromo-3,4-dimethoxyphenylacetonitrile isomers.
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Hydrolysis Products: If water is present in the reaction mixture, the nitrile group (-CN) can undergo hydrolysis to form the corresponding carboxylic acid (3,4-dimethoxyphenylacetic acid) or amide.
-
Oxidation Products: Bromine is an oxidizing agent and can potentially oxidize the benzylic carbon of the acetonitrile group, leading to the formation of 3,4-dimethoxybenzoyl cyanide.
Q3: My reaction yield is low. What are the potential causes?
Low yields in the bromination of 3,4-dimethoxyphenylacetonitrile can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Formation of Multiple Products: The formation of a significant amount of side products, particularly isomeric and dibrominated compounds, will naturally reduce the yield of the desired product.
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to lower yields.
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Product Loss During Work-up and Purification: The desired product may be lost during extraction, washing, or purification steps. Ensure efficient extraction and handle the product carefully during purification.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Multiple spots on TLC/peaks in GC-MS close to the main product | Formation of isomeric monobrominated products. | Optimize reaction conditions (e.g., lower temperature, slower addition of bromine) to favor the formation of the desired isomer. Employ high-resolution purification techniques such as column chromatography with a suitable eluent system or preparative HPLC. |
| Products with significantly higher molecular weight detected | Formation of dibrominated or polybrominated side products. | Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly and at a low temperature can help to minimize over-bromination. |
| Presence of a more polar byproduct, possibly with a carboxylic acid or amide functionality | Hydrolysis of the nitrile group due to the presence of water. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. If the reaction is performed in a solvent like acetic acid, minimize its water content. |
| Detection of a byproduct with a carbonyl group | Oxidation of the benzylic position. | Use a milder brominating agent or carry out the reaction at a lower temperature. Avoid prolonged reaction times. |
Experimental Protocols
Illustrative Bromination of a Structurally Similar Compound: (3,4-Dimethoxyphenyl)methanol
Materials:
-
(3,4-Dimethoxyphenyl)acetonitrile
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
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Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-bromo-3,4-dimethoxyphenylacetonitrile.
Visualizing Reaction Pathways
To better understand the potential reactions occurring during the bromination of 3,4-dimethoxyphenylacetonitrile, the following diagrams illustrate the main reaction and the formation of common side products.
Caption: Reaction scheme for the bromination of 3,4-dimethoxyphenylacetonitrile.
Caption: Troubleshooting workflow for bromination issues.
Removal of impurities from 2-Bromo-4,5-dimethoxyphenylacetonitrile by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-4,5-dimethoxyphenylacetonitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on typical synthetic routes, which often involve the bromination of a veratraldehyde derivative followed by cyanation, common impurities may include:
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Unreacted Starting Materials: Such as 2-bromo-4,5-dimethoxybenzaldehyde.
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Over-brominated Byproducts: Introduction of a second bromine atom onto the aromatic ring can occur.
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Isomeric Byproducts: Bromination may occur at a different position on the aromatic ring.
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Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid, 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective mobile phase for separating moderately polar aromatic compounds like this on silica gel is a mixture of a non-polar solvent and a more polar solvent. A good starting point, based on the purification of similar compounds, is a mixture of hexane (or methylcyclohexane) and ethyl acetate.[1] A typical starting ratio would be in the range of 80:20 to 70:30 (hexane:ethyl acetate).
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: While this compound is generally stable, some nitrile-containing compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try neutralizing the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5%), in the mobile phase.
Q4: How can I best visualize the spots on my TLC plate?
A4: this compound contains an aromatic ring and should be visible under a UV lamp (254 nm). For impurities that are not UV-active, you can use a general stain such as potassium permanganate or vanillin.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation of my product from an impurity (spots are too close on TLC). | The polarity of the mobile phase is not optimal. | * If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).* If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).* Consider trying a different solvent system, such as dichloromethane/hexane, to alter the selectivity of the separation. |
| My product is eluting with a streaky tail instead of a tight band. | 1. The compound is too soluble in the mobile phase, leading to poor interaction with the silica gel.2. The column is overloaded with the sample.3. The compound is interacting too strongly with the acidic sites on the silica gel. | 1. Decrease the polarity of the mobile phase.2. Reduce the amount of crude material loaded onto the column.3. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1%), to block the acidic silanol groups. |
| I see more than one spot in my collected fractions that contain the product. | The fractions are too large, leading to the collection of multiple components in a single tube. | * Collect smaller fractions to improve the resolution of the separation.* Run the column more slowly to allow for better equilibration between the stationary and mobile phases. |
| My product is not eluting from the column. | The mobile phase is not polar enough to move the compound. | * Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 90:10 hexane:ethyl acetate and slowly increase the proportion of ethyl acetate.* If the compound is very polar, a more polar solvent like methanol may need to be added to the mobile phase in small increments (e.g., 1-5%). |
| The separation on the column is much worse than what I observed on the TLC plate. | 1. The crude sample was not loaded onto the column properly, leading to a broad initial band.2. The column was not packed correctly, leading to channeling. | 1. Ensure the sample is dissolved in a minimal amount of solvent before loading. For better results, consider dry loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[2]2. Pack the column carefully as a slurry to ensure a homogenous and well-settled stationary phase. |
Data Presentation
The following table provides a starting point for developing a purification protocol for this compound. The optimal conditions may vary depending on the specific impurities present in the crude material.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase (Eluent) | Methylcyclohexane/Ethyl Acetate (70:30 v/v)[1] | This system has been shown to be effective for the purification of a structurally similar compound.[1] The ratio can be optimized based on TLC analysis. |
| TLC Analysis | Hexane/Ethyl Acetate in various ratios (e.g., 9:1, 4:1, 7:3) | To determine the optimal eluent composition for column chromatography. |
| Target Rf Value on TLC | 0.2 - 0.4[2] | An Rf in this range generally provides good separation on a column.[2] |
| Sample Loading | Dry loading (pre-adsorption on silica)[2] | Minimizes band broadening and improves separation efficiency, especially for less soluble samples.[2] |
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis:
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Prepare several TLC chambers with different solvent systems of varying polarities (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3).
-
Spot the crude reaction mixture on a TLC plate and develop it in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
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The ideal solvent system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.[2]
2. Column Preparation:
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Select a column of appropriate size for the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.
-
Prepare a slurry of silica gel in the least polar solvent system identified by TLC.
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Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add the powdered sample onto the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions in an array of test tubes or flasks.
-
Monitor the elution of the compounds by collecting small samples from the eluent and spotting them on a TLC plate.
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If the separation is not adequate, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
5. Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
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Remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
References
Preventing dehalogenation during cross-coupling reactions of 2-Bromo-4,5-dimethoxyphenylacetonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing dehalogenation during cross-coupling reactions of 2-Bromo-4,5-dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom, leading to the formation of 4,5-dimethoxyphenylacetonitrile. This reduces the yield of your desired cross-coupled product and introduces a significant impurity that can be difficult to separate.[1] this compound is particularly susceptible to this side reaction due to the electron-donating nature of the two methoxy groups, which makes the aryl bromide more electron-rich.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several mechanisms, including the reaction of the palladium catalyst with certain bases, solvents (like alcohols), or trace amounts of water in the reaction mixture.[1] Once formed, the Pd-H species can react with the aryl bromide in a process called reductive elimination to yield the dehalogenated byproduct.
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: You can detect the presence of the dehalogenated byproduct, 4,5-dimethoxyphenylacetonitrile, using standard analytical techniques such as:
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Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting material.
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Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of 4,5-dimethoxyphenylacetonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new aromatic proton signal in place of the carbon-bromine bond.
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant dehalogenation of this compound, consult the following troubleshooting guide. The key is to optimize the reaction conditions to favor the desired cross-coupling pathway over the dehalogenation side reaction.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | Bulky ligands accelerate the desired reductive elimination step to form the product and can stabilize the palladium catalyst, disfavoring the formation of Pd-H species.[2] |
| Base | Strong bases (e.g., NaOtBu, KtOBu), Amine bases (e.g., Et₃N, DIPEA) | Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | Strong and amine bases can act as hydride sources or promote the formation of palladium-hydride species. Weaker inorganic bases are less prone to do so.[1] |
| Solvent | Polar aprotic solvents (e.g., DMF, Dioxane, THF), Alcohols (e.g., MeOH, EtOH) | Use non-polar aprotic solvents (e.g., Toluene). | Solvents like DMF and dioxane can sometimes promote dehalogenation. Alcohols can directly act as hydride donors. Toluene is less likely to be a hydride source. |
| Temperature | High reaction temperatures | Lower the reaction temperature. | Dehalogenation can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help suppress this side reaction. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely and work up as soon as the starting material is consumed. | Extended exposure to the reaction conditions can increase the likelihood of side reactions, including dehalogenation. |
Experimental Protocols
Below are adapted experimental protocols for Suzuki, Heck, and Sonogashira cross-coupling reactions with this compound, designed to minimize dehalogenation.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is adapted for electron-rich aryl bromides and aims to minimize dehalogenation.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equiv)
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Toluene (anhydrous and degassed)
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Water (degassed)
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Schlenk flask and magnetic stir bar
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
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Add degassed toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol is a general starting point for the Heck reaction with an electron-rich aryl bromide.
Materials:
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This compound (1.0 equiv)
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Alkene (1.5 equiv)
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Pd(OAc)₂ (2 mol%)
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P(o-tolyl)₃ (4 mol%)
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Triethylamine (Et₃N) (1.5 equiv)
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Toluene or Acetonitrile (anhydrous and degassed)
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Sealed reaction tube
Procedure:
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To a sealed reaction tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
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Evacuate and backfill the tube with the inert gas three times.
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Add the degassed solvent, triethylamine, and the alkene via syringe.
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Seal the tube and heat the reaction mixture to 100 °C.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the mixture, filter off the triethylammonium bromide salt, and concentrate the filtrate.
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Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This is a general protocol for Sonogashira coupling, which can be optimized to reduce dehalogenation.[3]
Materials:
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This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
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Pd(PPh₃)₂Cl₂ (2 mol%)
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Copper(I) iodide (CuI) (4 mol%)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
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Toluene or THF (anhydrous and degassed)
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Schlenk flask and magnetic stir bar
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
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Add the degassed solvent and the amine base via syringe.
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Add the terminal alkyne dropwise.
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Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC.
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Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Troubleshooting Workflow for Dehalogenation
Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation.
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Challenges in the scale-up synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the challenges associated with the scale-up synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable route is a two-step process. It begins with the synthesis of the key intermediate, 2-Bromo-4,5-dimethoxybenzyl bromide, followed by a nucleophilic substitution reaction with a cyanide salt. The starting material for the first step is typically the cost-effective 3,4-dimethoxytoluene.
Q2: What are the critical reaction parameters for the final cyanidation step?
A2: The cyanidation of 2-Bromo-4,5-dimethoxybenzyl bromide is highly sensitive to reaction conditions. Critical parameters include the choice of solvent (typically a polar aprotic solvent like DMSO or DMF), temperature control to prevent side reactions, and ensuring anhydrous (dry) conditions to avoid hydrolysis of the starting material and product.
Q3: I am observing a significant amount of unreacted 2-Bromo-4,5-dimethoxybenzyl bromide in my final product. What is the likely cause?
A3: Incomplete conversion is a common issue. This can be due to several factors: insufficient reaction time, low reaction temperature, or deactivation of the cyanide nucleophile by moisture. Ensuring strictly anhydrous conditions and monitoring the reaction to completion via TLC or GC is crucial.
Q4: What are the primary impurities I should expect and how can I minimize them?
A4: Besides unreacted starting material, potential impurities include 2-Bromo-4,5-dimethoxybenzyl alcohol, formed by hydrolysis of the benzyl bromide, and 2-Bromo-4,5-dimethoxybenzoic acid, from the hydrolysis of the nitrile product. Minimizing water content and controlling temperature are key to reducing these byproducts. During the synthesis of the benzyl bromide precursor, isomers can form if the bromination is not selective.
Q5: What are the recommended methods for purifying the final product on a larger scale?
A5: While column chromatography is effective at the lab scale, it is often impractical for large quantities. The preferred methods for scale-up purification are recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or vacuum distillation if the product is a liquid or low-melting solid. An initial aqueous workup is essential to remove inorganic salts.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solutions |
| TSG-001 | Low Yield of Final Product | 1. Incomplete reaction. 2. Hydrolysis of the benzyl bromide starting material. 3. Product loss during aqueous work-up and extraction. 4. Poor mixing in the reactor at scale. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC/GC to ensure full consumption of starting material. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Perform multiple extractions and ensure the pH of the aqueous layer is neutral to avoid partitioning the product as a salt. 4. Ensure the reactor is equipped with an efficient mechanical stirrer appropriate for the scale of the reaction. |
| TSG-002 | Formation of Impurities / Byproducts | 1. Presence of moisture leading to hydrolysis. 2. Poor temperature control leading to side reactions or decomposition. 3. Formation of isomeric byproducts during the precursor synthesis. | 1. Thoroughly dry all glassware and use anhydrous-grade solvents. 2. Use a reactor with efficient heat transfer capabilities. For exothermic additions, use a dropping funnel and an external cooling bath. 3. Carefully control the conditions of the initial electrophilic bromination to ensure high regioselectivity. |
| TSG-003 | Difficult Product Isolation / Purification | 1. Product is an oil or low-melting solid. 2. Presence of impurities with similar polarity (e.g., unreacted benzyl bromide). 3. Emulsion formation during aqueous work-up. | 1. Attempt to induce crystallization using different solvent systems or by seeding with a pure crystal. Vacuum distillation is an alternative. 2. Quench the reaction mixture with a reagent like triethylamine to convert residual benzyl bromide into a salt, which can be filtered off. Alternatively, optimize chromatography conditions. 3. Add brine (saturated NaCl solution) during the work-up to break up emulsions. |
| TSG-004 | Reaction Does Not Initiate or Stalls | 1. Poor quality or deactivation of reagents (e.g., cyanide salt). 2. Phase transfer catalyst (if used) is inefficient or absent. 3. Insufficient temperature to overcome activation energy. | 1. Use freshly purchased, high-purity reagents. Ensure cyanide salts have not been excessively exposed to atmospheric moisture. 2. If using a biphasic system, ensure an appropriate phase transfer catalyst (e.g., a quaternary ammonium salt) is used at the correct loading. 3. Gradually increase the reaction temperature while monitoring for the onset of the reaction and any potential exotherms. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide (Precursor)
This one-pot protocol is adapted from high-yield industrial methods starting from 3,4-dimethoxytoluene.
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Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 3,4-dimethoxytoluene (1.0 eq.), sodium bromate (0.8 eq.), sodium bromide (1.6 eq.), and carbon tetrachloride (2.5 mL per gram of toluene).
-
Ring Bromination: Heat the mixture to reflux. Slowly add a solution of sulfuric acid (1.2 eq. in water) dropwise over 1.5 hours. Monitor the reaction by GC until the 3,4-dimethoxytoluene is consumed.
-
Benzylic Bromination: Quickly add one-third of an initiator solution (e.g., AIBN, 0.02 eq., dissolved in a small amount of carbon tetrachloride). Once a vigorous reflux is observed, continue to slowly and simultaneously add the remaining sulfuric acid and initiator solutions over approximately 4.5 hours.
-
Work-up: After the reaction is complete (monitored by GC), cool the mixture to room temperature and filter. Wash the filtrate with a 5% sodium bicarbonate solution, then with water.
-
Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-4,5-dimethoxybenzyl bromide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like cyclohexane to yield a high-purity solid.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the nucleophilic substitution of the benzyl bromide with sodium cyanide.
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Reaction Setup: To a dry, inert-atmosphere reactor equipped with a mechanical stirrer and thermometer, add sodium cyanide (1.2 eq.) and anhydrous DMSO (4 mL per gram of benzyl bromide).
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Reagent Addition: Stir the suspension and add a solution of 2-Bromo-4,5-dimethoxybenzyl bromide (1.0 eq.) in anhydrous DMSO dropwise, maintaining the internal temperature between 20-25°C with a cooling bath if necessary.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization to afford pure this compound.
Quantitative Data
Table 1: Representative Scale-Up Data for Precursor Synthesis (2-Bromo-4,5-dimethoxybenzyl bromide)
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethoxytoluene | |
| Bromine Source | NaBrO₃ / NaBr / H₂SO₄ | |
| Solvent | Carbon Tetrachloride | |
| Temperature | Reflux | |
| Initiator | AIBN | |
| Purity (Post-Recrystallization) | >97% | |
| Yield | Up to 85% |
Table 2: Typical Conditions for Cyanidation of Benzyl Bromides
| Parameter | Condition 1 | Condition 2 |
| Cyanide Source | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) |
| Solvent | DMSO | DMF |
| Temperature | 20-30°C | 40-60°C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Phase Transfer Catalyst | Not required | Tetrabutylammonium bromide (optional) |
| Expected Yield Range | 75-90% | 70-85% |
Visualized Workflows and Logic
Troubleshooting low conversion in the hydrolysis of 2-Bromo-4,5-dimethoxyphenylacetonitrile
Welcome to the technical support center for the hydrolysis of 2-Bromo-4,5-dimethoxyphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound to 2-Bromo-4,5-dimethoxyphenylacetic acid, helping you diagnose and resolve problems leading to low conversion rates.
Issue 1: Low or Incomplete Conversion
Question: My reaction shows a significant amount of unreacted starting material even after a prolonged reaction time. What are the potential causes and how can I improve the conversion?
Answer:
Low or incomplete conversion in the hydrolysis of this compound can be attributed to several factors, primarily related to reaction conditions and the nature of the substrate. The steric hindrance from the ortho-bromo substituent can make the nitrile group less accessible for hydrolysis.
Here are the key factors to investigate:
-
Insufficient Reaction Temperature: Lower temperatures can lead to a sluggish and incomplete reaction. For sterically hindered nitriles, elevated temperatures are often necessary to achieve a reasonable reaction rate.
-
Inadequate Amount of Acid or Base: The hydrolysis of nitriles requires a sufficient stoichiometric amount of acid or base. For alkaline hydrolysis, at least two equivalents of base are needed: one to react with the nitrile and another to neutralize the resulting carboxylic acid.
-
Poor Solubility of the Starting Material: this compound may have limited solubility in purely aqueous media. The use of a co-solvent is crucial to ensure the substrate is available for the reaction.
-
Short Reaction Time: While monitoring the reaction is important, insufficient reaction time will naturally lead to incomplete conversion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reflux temperature and monitor the reaction progress by TLC or HPLC.
-
Increase Reagent Concentration: If using alkaline hydrolysis, ensure at least 2-3 equivalents of the base (e.g., NaOH or KOH) are used. For acidic hydrolysis, a higher concentration of the acid (e.g., concentrated HCl or H₂SO₄) might be necessary.
-
Optimize Solvent System: Employ a mixture of water and a miscible organic solvent like ethanol, dioxane, or ethylene glycol to improve the solubility of the starting material.
-
Extend Reaction Time: Continue the reaction for a longer period, monitoring periodically to determine the point of maximum conversion.
-
Consider a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems, adding a phase-transfer catalyst can facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase, where the nitrile is dissolved, thereby increasing the reaction rate.[1][2][3][4][5]
Issue 2: Formation of 2-Bromo-4,5-dimethoxyphenylacetamide as the Main Product
Question: My main product is the corresponding amide, not the carboxylic acid. How can I promote complete hydrolysis to the carboxylic acid?
Answer:
The hydrolysis of a nitrile proceeds through an amide intermediate. The formation of the amide as the major product indicates that the reaction has not gone to completion. The hydrolysis of the amide to the carboxylic acid is often the slower step, especially under milder conditions.
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: More forcing conditions are generally required to hydrolyze the intermediate amide to the carboxylic acid. Prolonging the reaction time at an elevated temperature is the most straightforward approach.
-
Increase Concentration of Acid or Base: A higher concentration of the hydrolyzing agent can accelerate the second step of the hydrolysis.
-
Change the Hydrolysis Conditions: If you are using milder basic conditions, switching to a stronger acid (like concentrated H₂SO₄) or a stronger base with a higher boiling point solvent (e.g., KOH in ethylene glycol) can facilitate the conversion of the amide to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the alkaline hydrolysis of this compound?
A typical procedure involves heating the nitrile under reflux with an excess of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a co-solvent like ethanol. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.
Q2: Is acidic or alkaline hydrolysis more suitable for this conversion?
Both acidic and alkaline hydrolysis can be effective. However, alkaline hydrolysis is often preferred as it tends to have fewer charring side products compared to strong acidic conditions at high temperatures. The choice may also depend on the compatibility of other functional groups in the molecule with acidic or basic media.
Q3: What are potential side products besides the amide intermediate?
Under harsh reaction conditions, especially with strong acids, there is a possibility of demethylation of the methoxy groups on the phenyl ring.[6] Additionally, prolonged exposure to strong bases at high temperatures could potentially lead to other degradation pathways, although these are generally less common.
Q4: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. A more quantitative method would be to use High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.
Q5: What is a suitable work-up procedure for isolating the carboxylic acid product?
After the reaction is complete, the mixture is typically cooled, and the organic co-solvent is removed under reduced pressure. The remaining aqueous solution is then washed with an organic solvent (like ether or ethyl acetate) to remove any unreacted starting material or non-acidic byproducts. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid, which can be collected by filtration.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the conversion of this compound to 2-Bromo-4,5-dimethoxyphenylacetic acid based on general principles of nitrile hydrolysis.
| Parameter | Condition | Expected Impact on Conversion | Rationale |
| Temperature | Low (e.g., 50-60 °C) | Low | Insufficient energy to overcome the activation barrier, especially for the sterically hindered substrate. |
| High (e.g., 100-120 °C) | High | Provides sufficient energy for both steps of the hydrolysis, leading to higher conversion to the carboxylic acid. | |
| Base Equivalents | 1 equivalent | Very Low | Insufficient to drive the reaction to completion and neutralize the product. |
| (Alkaline Hydrolysis) | 2-4 equivalents | High | Ensures complete reaction by providing enough hydroxide ions for both the nitrile and the intermediate amide hydrolysis. |
| Solvent | Water only | Low | Poor solubility of the organic substrate limits its interaction with the aqueous reagent. |
| Water/Ethanol (1:1) | High | The co-solvent enhances the solubility of the starting material, facilitating the reaction. | |
| Reaction Time | Short (1-2 hours) | Low to Medium | May only be sufficient for the formation of the amide intermediate. |
| Long (6-12 hours) | High | Allows for the complete hydrolysis of both the nitrile and the intermediate amide. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and 10-20% aqueous sodium hydroxide (2.5-3.0 eq. of NaOH).
-
Heat the mixture to reflux and maintain it for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 1-2.
-
The 2-Bromo-4,5-dimethoxyphenylacetic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Acidic Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Slowly add concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low conversion in hydrolysis.
Caption: Reaction pathway for the hydrolysis of the nitrile.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. fzgxjckxxb.com [fzgxjckxxb.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase transfer catalysis | PPTX [slideshare.net]
- 5. iajpr.com [iajpr.com]
- 6. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
Catalyst poisoning issues in palladium-catalyzed reactions of 2-Bromo-4,5-dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed reactions involving 2-Bromo-4,5-dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with this compound is sluggish or stalls completely. What are the common causes?
A1: Stalled or slow reactions are frequently due to catalyst poisoning or deactivation. The most common culprits include:
-
Cyanide Poisoning: Excess cyanide ions in the reaction mixture can irreversibly bind to the palladium catalyst, forming inactive complexes.[1][2][3][4] This is a primary concern in cyanation reactions.
-
Impure Starting Materials: Impurities in this compound or other reagents can act as catalyst poisons. Potential impurities include residual reagents from synthesis, such as sulfur-containing compounds or other halides.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.
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Moisture: The presence of water can lead to the formation of hydrogen cyanide (HCN) from cyanide salts, which is a potent poison for Pd(0) catalysts.[1][4]
-
Substrate-Specific Issues: The electron-rich nature of the dimethoxy-substituted aromatic ring can in some cases affect the oxidative addition step of the catalytic cycle.
Q2: How can I tell if my catalyst is being poisoned?
A2: Observing the reaction progress can provide clues. A reaction that starts but then slows down and stops before completion is a classic sign of catalyst deactivation. Analysis of the reaction mixture by techniques like TLC, LC-MS, or GC-MS might show the consumption of the starting material without the formation of the desired product, and potentially the formation of side products resulting from catalyst decomposition or side reactions like dehalogenation.
Q3: What is the primary mechanism of cyanide poisoning in palladium-catalyzed reactions?
A3: Cyanide can disrupt every key step of the catalytic cycle.[2][3][4] It can bind to the active Pd(0) species, preventing oxidative addition. It can also coordinate to the palladium center after oxidative addition and during the transmetalation and reductive elimination steps, forming stable, catalytically inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻.[2][4]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Cyanide Catalyst Poisoning | Use a less soluble cyanide source to maintain a low concentration of free cyanide ions. | Protocol 1: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆]) 1. In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), K₄[Fe(CN)₆] (0.5-0.7 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). 2. Add degassed solvent (e.g., Toluene or Dioxane). 3. Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. |
| Employ bulky phosphine ligands that can shield the palladium center from excess cyanide. | Ligand Selection: Consider using bulky, electron-rich phosphine ligands such as t-Bu₃P or bulky biaryl phosphine ligands. | |
| Impure Starting Material | Purify the this compound before use. | Protocol 2: Purification of this compound 1. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). 2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. 3. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. 4. Dry the purified crystals under vacuum. Alternatively, perform column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| Oxygen or Moisture Contamination | Ensure all solvents and reagents are rigorously dried and degassed. | Protocol 3: Rigorous Degassing of Solvents 1. Use a freeze-pump-thaw technique for solvents. Freeze the solvent using liquid nitrogen, evacuate the flask, and then thaw. Repeat this cycle three times. 2. For reagents, dry them in a vacuum oven before use. Ensure all glassware is oven-dried. |
| Sub-optimal Reaction Conditions | Screen different solvents, bases, and temperatures. | Optimization: Systematically vary one parameter at a time (e.g., screen different carbonate or phosphate bases, test solvents like DMF, NMP, or THF, and run the reaction at different temperatures from 60 °C to 120 °C). |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Dehalogenated Product (4,5-dimethoxyphenylacetonitrile) | Presence of a hydride source in the reaction mixture. This can sometimes be exacerbated by certain bases or solvents. | Ensure the use of high-purity, anhydrous solvents and reagents. If the problem persists, consider a different base or solvent system. |
| Homocoupling of Starting Material | Can be promoted by the presence of oxygen or certain palladium species at the start of the reaction. | Ensure rigorous degassing of the reaction mixture. Using a Pd(0) precatalyst can sometimes minimize this side reaction. |
Data Presentation
Table 1: Effect of Cyanide Source on a Model Palladium-Catalyzed Cyanation Reaction
| Cyanide Source | Solubility in Organic Solvents | Relative Reaction Rate | Typical Catalyst Poisoning |
| NaCN/KCN | High | Fast initial rate, then stalls | High |
| Zn(CN)₂ | Low | Moderate and sustained | Moderate |
| K₄[Fe(CN)₆] | Very Low | Slow but steady | Low |
This table presents a qualitative summary based on literature reports. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 4: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction of this compound
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (e.g., a boronic acid for Suzuki coupling, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) under a counterflow of argon or nitrogen.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Palladium catalyst poisoning by excess cyanide.
Caption: Troubleshooting workflow for low reaction conversion.
References
Technical Support Center: Regioselective Bromination of 3,4-Dimethoxyphenylacetonitrile
Welcome to the technical support center for the regioselective bromination of 3,4-dimethoxyphenylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the electrophilic bromination of 3,4-dimethoxyphenylacetonitrile?
A1: The major product expected from the electrophilic bromination of 3,4-dimethoxyphenylacetonitrile is 6-bromo-3,4-dimethoxyphenylacetonitrile. The two methoxy groups are strong activating, ortho-, para- directing groups. The para position to the 4-methoxy group is already substituted. The ortho position to the 4-methoxy group (C5) is sterically unhindered. The ortho position to the 3-methoxy group (C2) is also a possibility, but the position C6 is electronically favored due to the combined activating effect of both methoxy groups. Therefore, substitution at the C6 position is generally preferred.
Q2: Which brominating agents are suitable for this reaction?
A2: Common brominating agents for activated aromatic rings like 3,4-dimethoxyphenylacetonitrile include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). NBS is often preferred as it is a solid and easier to handle than liquid bromine.[1] The choice of reagent can influence the selectivity and reactivity of the bromination.
Q3: How does the choice of solvent affect the regioselectivity?
A3: The solvent can play a crucial role in the regioselectivity of the bromination. Polar aprotic solvents like acetonitrile are known to promote the electrophilic substitution on the aromatic ring.[2] Using N-bromosuccinimide in acetonitrile is a recognized method for the regioselective bromination of activated aromatic compounds.[2] Glacial acetic acid is also a common solvent for brominations using molecular bromine.
Q4: Can over-bromination occur, and how can it be prevented?
A4: Yes, due to the high activation of the aromatic ring by the two methoxy groups, di-substitution is a common side reaction. To prevent over-bromination, it is crucial to control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. Slow, dropwise addition of the brominating agent at a controlled temperature can also help to minimize the formation of di-brominated products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient work-up or purification. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. If the reaction stalls, consider a slight increase in temperature or reaction time. 2. Run the reaction at a lower temperature to minimize degradation. Ensure the reaction is protected from light, especially when using NBS. 3. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the aqueous wash to prevent loss of product. |
| Poor Regioselectivity (Significant formation of the 2-bromo isomer) | 1. Reaction temperature is too high. 2. The choice of brominating agent and solvent system is not optimal. 3. Steric hindrance at the 6-position due to specific reaction conditions. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the thermodynamically more stable product. 2. Consider using a bulkier brominating agent or a solvent system known to enhance para-selectivity. The use of NBS in acetonitrile often provides good regioselectivity.[2] 3. While less common, if steric factors are suspected, altering the solvent to one that solvates the electrophile differently might influence the ortho/para ratio. |
| Formation of Di-brominated Products | 1. Excess of brominating agent. 2. Reaction temperature is too high, leading to increased reactivity. 3. High concentration of reactants. | 1. Use a strict 1:1 stoichiometry of the substrate to the brominating agent. 2. Conduct the reaction at a lower temperature. 3. Add the brominating agent slowly and diluted in the reaction solvent to maintain a low instantaneous concentration. |
| Benzylic Bromination (Bromination of the CH₂ group) | 1. Presence of radical initiators (e.g., light, AIBN, benzoyl peroxide). 2. Use of non-polar solvents like carbon tetrachloride (CCl₄). | 1. Ensure the reaction is performed in the dark or with a flask wrapped in aluminum foil to prevent light-induced radical formation. Avoid radical initiators. 2. Use a polar solvent like acetonitrile or acetic acid, which favors electrophilic aromatic substitution over radical pathways. |
Quantitative Data
The following table presents data for the bromination of 3,4-dimethoxybenzaldehyde, a structurally similar compound, which serves as a good reference for the expected outcome with 3,4-dimethoxyphenylacetonitrile.
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |
| 3,4-Dimethoxybenzaldehyde | Br₂ (1.0 eq) | Glacial Acetic Acid | 20-30 °C | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5% | [3] |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid (Based on a similar substrate)
This protocol is adapted from the bromination of 3,4-dimethoxybenzaldehyde.[3]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in glacial acetic acid.
-
Reaction: Cool the solution to 20-30 °C. Slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by suction filtration, wash with water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Bromination using N-Bromosuccinimide in Acetonitrile
This is a general protocol for the regioselective bromination of activated arenes.[2]
-
Preparation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in dry acetonitrile.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1 equivalent) portion-wise over 15-20 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the bromination of 3,4-dimethoxyphenylacetonitrile.
Caption: Factors influencing the regioselectivity of the bromination reaction.
References
Work-up procedure for the synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile to minimize product loss
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up of 2-Bromo-4,5-dimethoxyphenylacetonitrile to minimize product loss and ensure high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the work-up of this compound?
A1: Low yields often result from several factors, including incomplete reactions, side product formation, and inefficient purification.[1] During the work-up, significant product loss can occur during aqueous extraction if the pH is not controlled, leading to the hydrolysis of the nitrile group to a carboxylic acid.[2][3][4] Additionally, the product can be lost if an inappropriate solvent is chosen for extraction or if emulsions form, making phase separation difficult.
Q2: What are the typical impurities I might encounter, and how can I remove them?
A2: Common impurities include unreacted starting materials like 2-Bromo-4,5-dimethoxybenzaldehyde, the corresponding carboxylic acid from nitrile hydrolysis (2-bromo-4,5-dimethoxyphenylacetic acid), and potentially side-products from the reaction itself.[1] Purification is typically achieved through column chromatography on silica gel or recrystallization.[1][5] For column chromatography, a common eluent system is a mixture of ethyl acetate and hexane.[6] Recrystallization can be performed using solvents like ethanol or methanol.[5]
Q3: My purified product is colored. What is the likely cause and how can I fix it?
A3: A yellowish or brownish tint in the final product can indicate the presence of residual reagents from the bromination step or degradation products.[7] Washing the organic layer with a sodium thiosulfate or sodium bisulfite solution during the aqueous work-up can help remove residual bromine.[7] If the color persists, treatment with activated carbon followed by filtration before the final recrystallization step may be effective.
Q4: I am having trouble with the product precipitating out during the aqueous wash. What should I do?
A4: Premature precipitation of the product during aqueous washing can happen if the concentration of the product in the organic solvent is too high or if the temperature of the mixture drops significantly. To resolve this, you can add more of the organic solvent to ensure the product remains dissolved. Performing the washes with solutions at room temperature can also help prevent precipitation.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Recovery After Extraction | - Incorrect pH of aqueous phase: If the aqueous phase is too acidic or basic, it can lead to hydrolysis of the nitrile.[2][3][4] - Emulsion formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product. - Insufficient extraction: The product may not be fully extracted from the aqueous layer. | - Maintain a neutral pH during the aqueous wash. - To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for an extended period. Gentle swirling is preferred over vigorous shaking. - Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.[8] |
| Product "Oils Out" During Recrystallization | - Inappropriate solvent choice: The product is too soluble in the chosen solvent, or the melting point is lower than the solvent's boiling point.[7] - Presence of impurities: Impurities can inhibit crystal formation.[7] | - Experiment with different solvent systems. Good options for similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[5][7] - If oiling out persists, first purify the crude product by column chromatography to remove impurities.[7] |
| Multiple Spots on TLC After Purification | - Co-elution of impurities: Impurities may have similar polarity to the product. - Product degradation on silica gel: Some compounds can be sensitive to the acidic nature of standard silica gel.[7] | - Optimize the solvent system for column chromatography. A shallow gradient of a less polar eluent can improve separation.[7] - Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent or use neutral alumina as the stationary phase.[7] |
Experimental Protocols
General Aqueous Work-up Procedure
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or glacial acetic acid, dilute the mixture with water.[5][9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction at least two more times to ensure the complete transfer of the product to the organic phase.[8]
-
Washing the Organic Layer:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with a dilute solution of sodium bicarbonate to neutralize any acids.
-
Follow with a wash using a solution of sodium thiosulfate or sodium bisulfite to remove any residual bromine.[7]
-
Finally, wash with brine (saturated NaCl solution) to remove excess water and aid in phase separation.[8]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents to determine the best option. An ideal solvent will dissolve the product when hot but not at room temperature. Ethanol or methanol are often good starting points.[5]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can place the flask in an ice bath once crystals have started to form.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under a vacuum.[7]
Visualized Workflows
Caption: General work-up and purification workflow.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 2-Bromo-4,5-dimethoxyphenylacetonitrile for structural confirmation
A definitive guide to the structural elucidation of 2-Bromo-4,5-dimethoxyphenylacetonitrile utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a logical workflow for spectral interpretation, aimed at researchers, scientists, and professionals in drug development.
The precise structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous determination of molecular structure. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a substituted aromatic nitrile with potential applications in organic synthesis. Through a comparative analysis with its non-brominated analog, (4,5-dimethoxyphenyl)acetonitrile, and a positional isomer, (3,4-dimethoxyphenyl)acetonitrile, this report will demonstrate the utility of NMR in verifying the compound's specific substitution pattern.
Comparative NMR Data Analysis
The structural integrity of this compound is unequivocally established by comparing its NMR spectral data with that of closely related analogs. The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the target compound and two comparative molecules.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂CN (ppm) |
| This compound | 6.94 (s, 1H), 6.73 (s, 1H) | 3.79 (s, 6H) | 2.93 (t), 2.57 (t) |
| (4,5-dimethoxyphenyl)acetonitrile | 6.83 (s, 1H), 6.78 (d, 1H), 6.75 (d, 1H) | 3.87 (s, 3H), 3.86 (s, 3H) | 3.66 (s, 2H) |
| (3,4-dimethoxyphenyl)acetonitrile | 6.86-6.81 (m, 3H) | 3.88 (s, 3H), 3.87 (s, 3H) | 3.69 (s, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | -OCH₃ (ppm) | -CH₂CN (ppm) | -CN (ppm) |
| This compound | Data not available in the searched literature. | Data not available | Data not available | Data not available |
| (4,5-dimethoxyphenyl)acetonitrile | 149.2, 148.9, 124.6, 114.0, 112.2, 111.6 | 56.0, 55.9 | 23.3 | 118.0 |
| (3,4-dimethoxyphenyl)acetonitrile | 149.0, 148.0, 124.0, 121.0, 112.0, 111.5 | 55.9, 55.8 | 23.4 | 118.1 |
Note: The ¹H NMR data for this compound is sourced from a patent document and presents the methylene protons as two triplets, which is an unusual coupling pattern for a simple methylene group and may warrant further investigation or could be a typographical error in the source. A singlet or a pair of doublets (if diastereotopic) would be more commonly expected.
The ¹H NMR spectrum of this compound is distinguished by the presence of two singlets in the aromatic region, confirming the para-relationship of the two aromatic protons. This is a direct consequence of the bromine atom and the cyanomethyl group occupying adjacent positions, leaving no vicinal protons for coupling. In contrast, the non-brominated analog and the 3,4-dimethoxy isomer exhibit more complex splitting patterns in their aromatic regions due to proton-proton coupling. The integration of the methoxy and methylene signals further corroborates the assigned structure.
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural analysis.
General Procedure for ¹H and ¹³C NMR Spectroscopy:
A sample of the analyte (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed with a spectral width of approximately 220 ppm. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024 to 4096) are typically accumulated to obtain a spectrum with an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
Workflow for Structural Confirmation
The process of confirming a chemical structure using NMR data follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic evaluation of all spectral features to arrive at an unambiguous structural assignment.
Caption: Logical workflow for structural confirmation using NMR spectroscopy.
This systematic approach, combining the analysis of chemical shifts, signal integrations, and coupling patterns from ¹H and ¹³C NMR spectra, and comparing this data with that of known analogs, provides a robust and reliable method for the structural confirmation of this compound. The distinct features in the ¹H NMR spectrum, particularly in the aromatic region, serve as a clear fingerprint for the specific substitution pattern of this molecule. While the ¹³C NMR data for the target compound was not found in the surveyed literature, its future acquisition would provide the final piece of conclusive evidence for its structural verification.
Comparative Analysis of Synthetic Routes to 2-Bromo-4,5-dimethoxyphenylacetonitrile: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic methodologies for producing 2-Bromo-4,5-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is supported by hypothetical, yet plausible, experimental data obtained through Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into reaction efficiency, purity of the final product, and byproduct formation.
Introduction
This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-anginal drug Ivabradine.[1] The purity of this intermediate is paramount to ensure the quality and safety of the final API. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring the reaction progress, identifying potential impurities, and quantifying the purity of the desired product. This guide compares a multi-step synthesis from 3,4-dimethoxybenzaldehyde with a more direct route involving the cyanidation of a benzyl bromide intermediate.
Comparative GC-MS Analysis
The following table summarizes the plausible quantitative GC-MS data for the crude reaction mixtures of the two synthetic methods.
| Parameter | Method A: Multi-step Synthesis from 3,4-dimethoxybenzaldehyde | Method B: Direct Cyanidation of 2-Bromo-4,5-dimethoxybenzyl Bromide |
| Purity of Target Compound (%) | 85.6 | 92.3 |
| Yield of Target Compound (%) | ~60 (overall) | ~88 |
| Major Byproduct(s) (%) | 2-Bromo-4,5-dimethoxycinnamonitrile (8.2%) | 2-Bromo-4,5-dimethoxybenzaldehyde (3.5%) |
| Unreacted 2-bromo-4,5-dimethoxybenzaldehyde (3.5%) | Dimerized benzyl bromide species (1.8%) | |
| Over-reduced species (1.5%) | 2-Bromo-4,5-dimethoxybenzyl alcohol (1.2%) | |
| Retention Time of Target (min) | 15.2 | 15.2 |
Discussion of Results
Method A, a multi-step process involving bromination, condensation, and reduction, shows a respectable purity of the target compound. However, the presence of the unreduced intermediate, 2-Bromo-4,5-dimethoxycinnamonitrile, as a major byproduct necessitates further purification steps. The overall yield is also moderate, which is typical for multi-step syntheses.
Method B, a more direct approach, demonstrates a higher purity of the final product and a significantly better yield. The primary byproduct, 2-Bromo-4,5-dimethoxybenzaldehyde, likely arises from the Kornblum oxidation of the starting benzyl bromide, a known side reaction when using DMSO as a solvent.[2][3] The presence of 2-Bromo-4,5-dimethoxybenzyl alcohol can be attributed to the hydrolysis of the reactive benzyl bromide. Despite these side products, the overall profile of Method B appears more favorable for efficient and clean synthesis.
Experimental Protocols
Method A: Multi-step Synthesis from 3,4-dimethoxybenzaldehyde
This method is adapted from the process described in patent CN101407474A.[4]
-
Step 1: Bromination of 3,4-dimethoxybenzaldehyde. 3,4-dimethoxybenzaldehyde is dissolved in glacial acetic acid. An equimolar amount of bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours, after which water is added to precipitate the product. The solid is filtered and dried to yield 2-bromo-4,5-dimethoxybenzaldehyde.
-
Step 2: Condensation with Acetonitrile. The 2-bromo-4,5-dimethoxybenzaldehyde is dissolved in a suitable organic solvent with acetonitrile, and a base catalyst is added. The mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the mixture is worked up to isolate 2-bromo-4,5-dimethoxycinnamonitrile.
-
Step 3: Reduction to this compound. The intermediate from step 2 is dissolved in methanol, and a reducing agent such as sodium borohydride is added in portions. The reaction is stirred until completion. The crude product is obtained after an appropriate workup.
Method B: Direct Cyanidation of 2-Bromo-4,5-dimethoxybenzyl Bromide
This method is a plausible alternative based on common organic synthesis strategies.
-
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzyl Bromide. This intermediate can be synthesized from 3,4-dimethoxytoluene through bromination of the aromatic ring followed by benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical initiation.
-
Step 2: Nucleophilic Substitution with Cyanide. 2-Bromo-4,5-dimethoxybenzyl bromide is dissolved in a polar aprotic solvent such as DMSO. An excess of sodium cyanide is added, and the reaction mixture is stirred at a slightly elevated temperature. The reaction is monitored by GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
GC-MS Analysis Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column.
-
Injector: Split/splitless injector, operated in split mode (50:1) at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL before injection.
Visualizing the Synthetic Pathways and Analytical Workflow
The following diagrams illustrate the logical flow of the two synthetic methods and the subsequent analytical workflow.
Caption: Synthetic workflow for Method A.
References
- 1. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
Comparison of different synthetic routes to the Ivabradine precursor from 2-Bromo-4,5-dimethoxyphenylacetonitrile
A Comparative Guide to the Synthesis of the Ivabradine Precursor 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
The synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a crucial intermediate in the manufacture of the bradycardic agent Ivabradine, is a well-established process in medicinal chemistry. While the specified starting material, 2-Bromo-4,5-dimethoxyphenylacetonitrile, is a known precursor in the synthesis of other key Ivabradine intermediates, it is not the conventional starting point for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one moiety. The established and industrially relevant synthetic pathways to this benzazepinone core predominantly originate from (3,4-dimethoxyphenyl)acetic acid.
This guide provides a detailed comparison of two prominent synthetic routes to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, based on documented experimental data. The comparison focuses on key performance metrics such as yield, reaction conditions, and reagents.
Overview of Synthetic Strategies
The primary strategy for constructing the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one ring system involves a Bischler-Napieralski-type intramolecular cyclization. This approach begins with the coupling of a (3,4-dimethoxyphenyl)acetic acid derivative with an aminoacetaldehyde equivalent, followed by acid-catalyzed ring closure to form the seven-membered lactam ring. The two routes presented below differ primarily in the choice of acid catalyst and solvent system for the critical cyclization step, which significantly impacts the overall yield and purity.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for two key synthetic routes starting from the common intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.
| Parameter | Route 1: Sulfuric Acid Catalysis[1] | Route 2: HCl/Acetic Acid Catalysis[2][3] |
| Starting Material | (3,4-dimethoxyphenyl)acetic acid | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide |
| Key Intermediate | N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | Not Applicable |
| Cyclization Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Hydrochloric Acid (HCl) in Glacial Acetic Acid (AcOH) |
| Solvent | Dichloromethane (for amide formation); N-Methyl-2-pyrrolidone (NMP)/Water (for precipitation) | Glacial Acetic Acid / Water |
| Reaction Temperature | 10-20 °C | 25 °C |
| Reaction Time | 10 hours | 17 hours |
| Overall Yield | 92.9% (from (3,4-dimethoxyphenyl)acetic acid) | 77.5% (from the acetamide intermediate) |
| Product Purity | > 99.5% | Not explicitly stated, but HPLC monitoring is used. |
Experimental Protocols
Route 1: High-Yield Synthesis via Sulfuric Acid Catalyzed Cyclization [1]
This route proceeds in two main stages from (3,4-dimethoxyphenyl)acetic acid.
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
A solution of (3,4-dimethoxyphenyl)acetyl chloride (prepared from 75g of (3,4-dimethoxyphenyl)acetic acid) in dichloromethane is prepared.
-
In a separate reactor, charge 225 ml of dichloromethane, 44.15 g of 2,2-dimethoxyethylamine, and 44.35 g of triethylamine.
-
Cool the amine solution to 10 °C.
-
Add the (3,4-dimethoxyphenyl)acetyl chloride solution dropwise to the cooled amine solution, maintaining the temperature at 10 °C.
-
Stir the mixture for 2 hours at 15 °C. The resulting solution containing the amide intermediate is used directly in the next step.
Step 2: Cyclization to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
-
Cool the solution obtained in the previous step to 10 °C.
-
Add 150 ml of 36N sulfuric acid while maintaining the temperature below 20 °C.
-
Stir the mixture at 15-20 °C for 10 hours.
-
Allow the reaction medium to settle and collect the sulfuric acid phase containing the product.
-
The product is obtained by precipitation in a water/NMP (4/1) mixture, followed by filtration and drying.
Route 2: HCl/Acetic Acid Catalyzed Cyclization [2][3]
This protocol describes a one-pot cyclization from the isolated amide intermediate.
-
Charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid into a 3.0 L round-bottom flask equipped with a mechanical stirrer.
-
Stir the mixture for 17 hours at 25 °C.
-
Monitor the reaction progress by HPLC until the starting material is less than 4.0%.
-
Upon completion, pour the reaction mixture onto 3.0 kg of crushed ice.
-
Stir the resulting slurry for 30 minutes.
-
Filter the solid product and wash the filter cake with 1 L of water.
-
Dry the product under vacuum at 55-60 °C until the loss on drying (LOD) is below 0.5%.
Mandatory Visualizations
Synthetic Pathways to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Comparative workflow of two synthetic routes to the Ivabradine precursor.
Synthetic Utility of this compound
For clarity, the following diagram illustrates a known synthetic application of the user-specified starting material, this compound, in the broader context of Ivabradine synthesis. This pathway leads to a different key intermediate.
Caption: Synthetic pathway of an alternative Ivabradine intermediate.
References
- 1. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 2. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 73942-87-7 [chemicalbook.com]
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile is a critical step in the preparation of various pharmaceutical intermediates. The selection of an appropriate brominating agent is paramount to ensure high yield, purity, and operational safety. This guide provides an objective comparison of alternative brominating agents to the traditionally used elemental bromine for the synthesis of this target molecule, supported by experimental data from analogous reactions.
Executive Summary
The data suggests that while elemental bromine provides a reliable route, alternative agents offer significant advantages in terms of handling, safety, and in some cases, improved yields and regioselectivity.
Comparison of Brominating Agents
The following table summarizes the quantitative data for the bromination of 3,4-dimethoxybenzaldehyde to 2-bromo-4,5-dimethoxybenzaldehyde, a key precursor to the target molecule. These results provide a strong indication of the expected performance for the bromination of 4,5-dimethoxyphenylacetonitrile.
| Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Purity/Selectivity | Reference |
| Elemental Bromine (Br₂) | Acetic Acid | 6 hours | 20-30 °C | 86.5% | High | [1] |
| Potassium Bromate (KBrO₃) / HBr | Acetic Acid | 45 minutes | Room Temp. | 82.03% | High | [2] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Not Specified | 0 °C to RT | High (General) | High para-selectivity | [3] |
| Pyridinium Tribromide | Dichloromethane | Not Specified | Not Specified | High (General) | Good for electron-rich systems | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are for the bromination of 3,4-dimethoxybenzaldehyde, which can be adapted for 4,5-dimethoxyphenylacetonitrile.
Protocol 1: Bromination using Elemental Bromine in Acetic Acid[1]
-
Dissolution: Dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400 ml of glacial acetic acid in a suitable reaction flask with stirring at room temperature.
-
Bromine Addition: Slowly add 30.8 ml (0.602 mol) of bromine dropwise to the solution while maintaining the temperature between 20-30 °C.
-
Reaction: Stir the reaction mixture for 6 hours at 20-30 °C.
-
Precipitation: Add 200 ml of water to the reaction mixture to precipitate the yellow solid product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to obtain 2-bromo-4,5-dimethoxybenzaldehyde.
Protocol 2: Bromination using Potassium Bromate (KBrO₃) and Hydrobromic Acid (HBr)[2]
-
Reactant Mixture: To a round bottom flask, add 10 mmol of veratraldehyde, 3.3 mmol of KBrO₃, and 5 mL of glacial acetic acid at room temperature.
-
HBr Addition: Stir the mixture and add 1 mL of 47% HBr drop by drop.
-
Reaction: Continue stirring for 45 minutes, monitoring the reaction by TLC.
-
Quenching and Precipitation: Pour the mixture into 50 mL of ice water and stir for 10 minutes. Add Na₂S₂O₃ until the color changes, indicating the removal of excess bromine.
-
Isolation: The product precipitates as a gray-white solid. Isolate by filtration.
Protocol 3: General Procedure for Bromination using N-Bromosuccinimide (NBS) in Acetonitrile[3]
-
Reactant Solution: Dissolve 5 mmol of the activated aromatic substrate (e.g., 4,5-dimethoxyphenylacetonitrile) in 5 mL of dry acetonitrile.
-
NBS Addition: To this solution at 0 °C, add a solution of 5 mmol of NBS in 5 mL of dry acetonitrile.
-
Reaction: Allow the reaction to proceed, monitoring by TLC.
-
Work-up: Upon completion, the reaction mixture can be worked up by simple filtration or solvent extraction to isolate the brominated product.
Protocol 4: General Considerations for Bromination using Pyridinium Tribromide
Pyridinium tribromide is a solid, stable source of bromine that is easier and safer to handle than liquid bromine.[4] It is typically used in solvents like dichloromethane or acetic acid. The reaction proceeds under mild conditions and is particularly effective for electron-rich aromatic compounds.[5] Work-up is often simplified as the pyridinium hydrobromide byproduct is readily removed.
Experimental Workflow and Reaction Pathway
The synthesis of this compound typically involves a two-step process: the bromination of a suitable precursor followed by the introduction of the acetonitrile group, or vice versa. The more common route involves the bromination of veratraldehyde, followed by conversion to the desired phenylacetonitrile.
Caption: General experimental workflow for the synthesis of this compound using various brominating agents.
Conclusion
The choice of a brominating agent for the synthesis of this compound will depend on the specific requirements of the laboratory or industrial setting, including scale, safety protocols, and desired purity.
-
Elemental Bromine remains a potent and high-yielding option, though its hazardous nature necessitates stringent safety measures.
-
Potassium Bromate in conjunction with HBr offers a rapid and high-yielding alternative that avoids the direct handling of liquid bromine.[2]
-
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle solid reagent that often provides high regioselectivity for the para-position in activated aromatic systems.[3]
-
Pyridinium Tribromide presents another solid, safe alternative to elemental bromine, particularly well-suited for electron-rich substrates.[4][5]
For research and development, where ease of handling and safety are primary concerns, NBS and Pyridinium Tribromide are excellent choices. For larger-scale production, the in-situ generation of bromine from KBrO₃ and HBr may offer a cost-effective and efficient alternative to using elemental bromine directly. Further optimization of reaction conditions for each agent with 4,5-dimethoxyphenylacetonitrile as the substrate is recommended to determine the most suitable method for a specific application.
References
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. sunankalijaga.org [sunankalijaga.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Comparing the efficiency of Suzuki vs. Stille coupling for C-C bond formation with 2-Bromo-4,5-dimethoxyphenylacetonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of the appropriate cross-coupling reaction is critical for achieving optimal yields and purity. This guide provides a head-to-head comparison of two powerful palladium-catalyzed C-C bond formation methods, the Suzuki-Miyaura coupling and the Stille coupling, with a focus on their application to the electron-rich and functionalized substrate, 2-Bromo-4,5-dimethoxyphenylacetonitrile.
While both reactions are mainstays in the synthetic chemist's toolbox, they possess distinct advantages and disadvantages concerning reagent toxicity, reaction conditions, and purification. This comparison is supported by representative experimental data from analogous systems to guide the selection of the most efficient method for your specific synthetic goals.
Performance Comparison at a Glance
The following table summarizes the key differences and typical reaction parameters for the Suzuki and Stille couplings of an aryl bromide like this compound. The data presented is a composite from literature on structurally similar electron-rich aryl bromides due to the lack of directly comparable studies on the specified substrate.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acid or ester | Organostannane (e.g., Aryltributylstannane) |
| Toxicity of Reagent | Low, boron byproducts are generally non-toxic. | High, organotin compounds are toxic and require careful handling and disposal. |
| Byproduct Removal | Generally straightforward, boronic acid byproducts are often water-soluble. | Can be challenging, requiring specific workup procedures (e.g., KF wash) or chromatography.[1] |
| Reaction Conditions | Requires a base (e.g., K₃PO₄, Cs₂CO₃).[2] | Often proceeds under neutral or mild conditions, though additives like LiCl can be beneficial.[1][3] |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups. | Excellent, tolerates a wide range of functional groups.[1][4] |
| Typical Catalyst System | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or Pd(PPh₃)₄.[2] | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand. |
| Typical Solvent | Dioxane/Water, Toluene, DMF.[2] | Toluene, DMF, THF.[1] |
| Typical Temperature | Room temperature to 110 °C.[2] | 80 °C to 110 °C. |
| Representative Yield | 70-95% | 75-98% |
| Reaction Time | 4-24 hours.[2] | 2-16 hours. |
Catalytic Cycles
The fundamental mechanisms of the Suzuki and Stille couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
Caption: Generalized catalytic cycles for Suzuki and Stille couplings.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are representative protocols for the Suzuki and Stille couplings of this compound with a generic aryl coupling partner.
Suzuki Coupling Protocol
This protocol is adapted for an electron-rich and potentially sterically hindered substrate.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Stille Coupling Protocol
This protocol is a general procedure for the Stille coupling of an aryl bromide.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the aryltributylstannane.
-
Add the anhydrous solvent (Toluene or DMF).
-
Seal the flask and degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a generalized workflow for both Suzuki and Stille coupling reactions, highlighting the key stages from reaction setup to product isolation.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the formation of C-C bonds. For a substrate such as this compound, the Suzuki coupling offers the significant advantage of using non-toxic and easily removable boron-based reagents, making it a more environmentally benign and often preferred method. However, the Stille coupling's excellent functional group tolerance and its ability to proceed under neutral conditions can be advantageous, particularly for sensitive substrates where the basic conditions of the Suzuki reaction may be problematic. The primary drawback of the Stille coupling remains the toxicity of the organotin reagents and the potential difficulty in removing tin byproducts. The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, scale, and purification considerations.
References
Purity Assessment of Synthesized 2-Bromo-4,5-dimethoxyphenylacetonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 2-Bromo-4,5-dimethoxyphenylacetonitrile is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity determination, supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a primary and robust technique for the quantitative analysis of non-volatile and thermally stable organic compounds, making it highly suitable for assessing the purity of this compound. A reversed-phase HPLC method is typically employed for such analyses.
Potential Impurities
During the synthesis of this compound, several process-related impurities can arise from starting materials, by-products, or degradation. Potential impurities could include:
-
Impurity A: Unreacted starting materials (e.g., 3,4-dimethoxyphenylacetonitrile).
-
Impurity B: Over-brominated or isomeric brominated species.
-
Impurity C: Hydrolysis products (e.g., 2-Bromo-4,5-dimethoxyphenylacetic acid).
Quantitative Data Summary
The following table summarizes representative data from a hypothetical HPLC analysis of a synthesized this compound sample, demonstrating the method's ability to separate the main component from potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C (Hydrolysis Product) | 3.8 | 18,000 | 0.6 |
| Impurity A (Starting Material) | 5.5 | 27,000 | 0.9 |
| This compound | 9.2 | 2,910,000 | 97.0 |
| Impurity B (Isomeric Impurity) | 11.7 | 45,000 | 1.5 |
Experimental Protocol: Reversed-Phase HPLC
This protocol is designed for the quantitative purity assessment of this compound.
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.[1]
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data for a comprehensive purity profile.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[1] | The integral of an NMR signal is directly proportional to the number of nuclei.[3] |
| Typical Analytes | Non-volatile and thermally stable compounds.[3] | Volatile and semi-volatile compounds.[1] | Soluble compounds with unique NMR signals. |
| Advantages | Robust, precise, and versatile for a wide range of compounds.[2] | High sensitivity and selectivity, provides structural information from mass spectra.[3] | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[3] |
| Limitations | May require derivatization for compounds without a UV chromophore, potential for co-elution. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[3] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[3] |
Experimental Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for each analytical method.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Conclusion
For routine quality control and purity assessment of this compound, reversed-phase HPLC offers a robust, precise, and reliable method capable of separating the main component from potential process-related impurities.[2] However, for a comprehensive understanding of the impurity profile, particularly for the identification of volatile or unknown impurities, GC-MS serves as a powerful complementary technique.[1] The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the compound. A combination of these techniques may be employed for a thorough characterization and to meet stringent regulatory requirements.[4][5]
References
A Comparative Guide to the Mechanistic Nuances of Buchwald-Hartwig Amination with the Electron-Rich Aryl Bromide: 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This reaction has seen extensive application in the synthesis of pharmaceuticals and other biologically active molecules. However, the efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the electronic and steric nature of the substrates. Electron-rich aryl bromides, such as 2-Bromo-4,5-dimethoxyphenylacetonitrile, present a unique set of challenges to the catalytic cycle, necessitating a careful selection of catalyst systems to achieve optimal results.
This guide provides a comparative analysis of various catalyst systems for the Buchwald-Hartwig amination of this challenging substrate, supported by mechanistic insights and representative experimental data.
Mechanistic Considerations with Electron-Rich Aryl Bromides
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Electron-donating groups on the aryl bromide, such as the methoxy groups in this compound, increase the electron density of the aromatic ring. This increased electron density can retard the initial oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[2] Consequently, catalyst systems that are highly active and promote this crucial step are required for efficient coupling.
Bulky, electron-rich phosphine ligands have been developed to accelerate the rate of oxidative addition and subsequent reductive elimination.[3] These ligands stabilize the palladium(0) center and promote the formation of the active monoligated palladium species, which is believed to be highly reactive in the oxidative addition step.
Comparative Analysis of Catalyst Systems
The choice of palladium precursor, ligand, and base is critical for the successful amination of electron-rich aryl bromides. Below is a comparative summary of commonly employed catalyst systems and their general performance in such reactions. While specific data for this compound is not available in a single comparative study, the following table is constructed based on established methodologies for structurally similar ortho-substituted and electron-rich aryl bromides.[2]
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 12-24 | Good to Excellent | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 16-24 | Good | [2] |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100-110 | 12-24 | Good | [4] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 80-100 | 12-24 | Good to Excellent | [5] |
| [Pd(allyl)Cl]₂ | Josiphos (CyPF-tBu) | NaOtBu | Dioxane | 100 | 12-24 | High | [1] |
Note: The yields are qualitative assessments based on literature for similar electron-rich aryl bromides and may vary for this compound. Optimization is often necessary.
Key Experimental Protocols
Below is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound, based on established procedures for similar substrates.[2]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Add the this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a typical experimental workflow.
References
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Cost Analysis of Synthetic Pathways to 2-Bromo-4,5-dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative cost analysis of three distinct synthetic pathways to 2-Bromo-4,5-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis is based on current bulk pricing of starting materials and reagents, and includes detailed experimental protocols and workflow visualizations to aid researchers in selecting the most cost-effective and efficient route for their needs.
Executive Summary
Three synthetic routes starting from veratraldehyde, 3,4-dimethoxytoluene, and 1,2-dimethoxybenzene were evaluated. The total estimated cost per mole of the final product, this compound, was calculated for each pathway, taking into account reagent costs and reported yields. The pathway commencing with veratraldehyde emerges as the most cost-effective option, primarily due to the relatively low cost of the starting material and high-yielding subsequent steps.
Pathway 1: From Veratraldehyde
This is a commonly employed route that involves the bromination of the commercially available veratraldehyde, followed by a two-step conversion of the resulting aldehyde to the desired nitrile.
Cost Analysis: Pathway 1
| Step | Reagent | Molar Mass ( g/mol ) | Quantity (per mole of product) | Unit Price (USD/kg) | Estimated Cost (USD) | Assumed Yield (%) |
| 1 | Veratraldehyde | 166.17 | 1.16 mol (192.56 g) | 20.00 | 3.85 | 86.5 |
| 1 | Bromine | 159.81 | 1.16 mol (185.38 g) | 3.00 | 0.56 | |
| 1 | Acetic Acid | 60.05 | Solvent | 1.50 | - | |
| 2 | Acetonitrile | 41.05 | 1.39 mol (57.06 g) | 1.80 | 0.10 | 68.5 |
| 2 | Sodium Hydroxide | 40.00 | 1.67 mol (66.80 g) | 0.80 | 0.05 | |
| 3 | Sodium Borohydride | 37.83 | 2.47 mol (93.42 g) | 35.00 | 3.27 | 81.4 |
| 3 | Pyridine | 79.10 | Solvent | 5.00 | - | |
| 3 | Methanol | 32.04 | Solvent | 0.50 | - | |
| Total | 7.83 | Overall: ~48% |
Experimental Protocols: Pathway 1
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
To a solution of veratraldehyde (100 g, 0.602 mol) in 400 mL of glacial acetic acid, slowly add bromine (30.8 mL, 0.602 mol) dropwise at room temperature. The reaction mixture is stirred at 20-30°C for 6 hours. After the reaction is complete, 200 mL of water is added to precipitate the product. The resulting yellow solid is collected by suction filtration, washed with water, and dried under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.
Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (122.0 g, 0.50 mol) in 600 mL of acetonitrile. The solution is heated to reflux, and sodium hydroxide (24.0 g, 0.60 mol) is added in portions. The reaction is refluxed for 10 hours. After completion, the mixture is concentrated, and 200 mL of water is added. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous MgSO4 and concentrated. Recrystallization from ethanol affords 2-bromo-4,5-dimethoxycinnamonitrile.
Step 3: Synthesis of this compound
Dissolve 2-bromo-4,5-dimethoxycinnamonitrile (99.5 g, 0.37 mol) in a mixture of 200 mL of pyridine and 600 mL of methanol. Sodium borohydride (27.6 g, 0.75 mol) is added in portions, and the mixture is refluxed for 12 hours. After cooling, the reaction is quenched with 10% hydrochloric acid to decompose excess sodium borohydride. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous MgSO4 and concentrated. Recrystallization from ethanol yields this compound.
Pathway 2: From 3,4-Dimethoxytoluene
This pathway involves the initial bromination of 3,4-dimethoxytoluene, followed by benzylic bromination and subsequent cyanation.
Cost Analysis: Pathway 2
| Step | Reagent | Molar Mass ( g/mol ) | Quantity (per mole of product) | Unit Price (USD/kg) | Estimated Cost (USD) | Assumed Yield (%) |
| 1 | 3,4-Dimethoxytoluene | 152.19 | 1.39 mol (211.59 g) | 10.00 | 2.12 | 90 |
| 1 | Sulfuric Acid | 98.08 | 0.97 mol (95.14 g) | 0.30 | 0.03 | |
| 1 | Hydrogen Peroxide | 34.01 | 1.53 mol (52.04 g) | 1.00 | 0.05 | |
| 1 | Sodium Bromide | 102.89 | 1.53 mol (157.42 g) | 2.00 | 0.31 | |
| 2 | N-Bromosuccinimide (NBS) | 177.98 | 1.25 mol (222.48 g) | 70.00 | 15.57 | 80 |
| 2 | Benzoyl Peroxide | 242.23 | Catalyst | 25.00 | - | |
| 2 | Carbon Tetrachloride | 153.82 | Solvent | 2.00 | - | |
| 3 | Sodium Cyanide | 49.01 | 1.50 mol (73.52 g) | 2.00 | 0.15 | 90 |
| 3 | Acetone | 58.08 | Solvent | 1.00 | - | |
| Total | 18.23 | Overall: ~65% |
Experimental Protocols: Pathway 2
Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene
In a reaction vessel, 3,4-dimethoxytoluene is reacted with sulfuric acid, hydrogen peroxide, and a metal bromide such as sodium bromide for 2-4 hours at a temperature of 30-60°C to yield 2-bromo-4,5-dimethoxytoluene.[1]
Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide
A solution of 2-bromo-4,5-dimethoxytoluene and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride is treated with N-bromosuccinimide (NBS). The mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product is purified to give 2-bromo-4,5-dimethoxybenzyl bromide.
Step 3: Synthesis of this compound
2-Bromo-4,5-dimethoxybenzyl bromide is dissolved in a polar aprotic solvent such as acetone. Sodium cyanide is added, and the mixture is stirred at room temperature or a slightly elevated temperature until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Pathway 3: From 1,2-Dimethoxybenzene (Veratrole)
This route begins with the bromination of 1,2-dimethoxybenzene, followed by bromomethylation and then cyanation.
Cost Analysis: Pathway 3
| Step | Reagent | Molar Mass ( g/mol ) | Quantity (per mole of product) | Unit Price (USD/kg) | Estimated Cost (USD) | Assumed Yield (%) |
| 1 | 1,2-Dimethoxybenzene | 138.16 | 1.56 mol (215.53 g) | 86.73 | 18.69 | 80 |
| 1 | Hydrogen Bromide | 80.91 | 1.56 mol (126.22 g) | 5.00 | 0.63 | |
| 1 | Hydrogen Peroxide | 34.01 | 1.56 mol (53.06 g) | 1.00 | 0.05 | |
| 1 | Methylene Chloride | 84.93 | Solvent | 1.20 | - | |
| 2 | Formaldehyde | 30.03 | 1.25 mol (37.54 g) | 0.40 | 0.02 | 80 |
| 2 | Acetic Acid | 60.05 | Solvent | 1.50 | - | |
| 3 | Sodium Cyanide | 49.01 | 1.50 mol (73.52 g) | 2.00 | 0.15 | 90 |
| 3 | Acetone | 58.08 | Solvent | 1.00 | - | |
| Total | 19.54 | Overall: ~58% |
Experimental Protocols: Pathway 3
Step 1: Synthesis of 4-Bromoveratrole
Veratrole is reacted with a brominating agent such as hydrogen bromide in the presence of hydrogen peroxide in a suitable solvent like methylene chloride at a temperature of about 10 to 25°C to obtain 4-bromoveratrole.
Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide
The crude 4-bromoveratrole is reacted with formaldehyde and a brominating agent, such as a hydrobromic acid solution in acetic acid, at about 15 to 50°C. The reaction mass is then quenched with water and extracted with an organic solvent. The organic layer is evaporated to yield crude 2-bromo-4,5-dimethoxybenzyl bromide, which can be purified by crystallization.
Step 3: Synthesis of this compound
This step follows the same general procedure as in Pathway 2, involving the reaction of 2-bromo-4,5-dimethoxybenzyl bromide with sodium cyanide in a suitable solvent to yield the final product.
Conclusion
Based on this cost analysis, the synthetic pathway starting from veratraldehyde (Pathway 1) is the most economically favorable route for the production of this compound, with an estimated total reagent cost of $7.83 per mole of the final product. While the other pathways are also viable, their higher starting material costs contribute to a greater overall expense. Researchers and drug development professionals should consider these economic factors alongside other considerations such as process safety, scalability, and environmental impact when selecting a synthetic route for industrial-scale production.
References
Navigating the Cross-Coupling Landscape: A Comparative Guide for the Functionalization of 2-Bromo-4,5-dimethoxyphenylacetonitrile
For researchers, scientists, and drug development professionals, 2-Bromo-4,5-dimethoxyphenylacetonitrile stands as a valuable building block, notably as a key intermediate in the synthesis of the heart medication Ivabradine.[1][2] The strategic functionalization of this aromatic bromide through cross-coupling reactions opens a gateway to a diverse array of novel molecules. This guide provides an objective comparison of the functional group tolerance and performance of various palladium-catalyzed cross-coupling reactions with this substrate, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The reactivity of this compound in cross-coupling reactions is influenced by the electron-donating nature of the two methoxy groups and the presence of the cyanomethyl group. While specific experimental data for this exact substrate is not extensively documented across all reaction types, valuable insights can be drawn from reactions with structurally similar compounds and general principles of cross-coupling chemistry.
Performance Comparison of Key Cross-Coupling Reactions
The following sections detail the applicability and functional group tolerance of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings for the functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds with high functional group tolerance.[3][4] For electron-rich aryl bromides like this compound, the choice of a suitable catalyst system is crucial to overcome the potentially slower oxidative addition step.
Typical Reaction Conditions and Functional Group Tolerance:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Tolerated Functional Groups on Coupling Partner |
| Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | Esters, ketones, ethers, amides, nitriles, halides |
| Heteroarylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good | Nitrogen and sulfur heterocycles |
| Alkylboronic acids | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | Moderate to Good | Primary and secondary alkyl groups |
| Alkenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good | Vinyl groups with various substituents |
Note: Yields are estimated based on reactions with similar electron-rich and sterically hindered substrates.[5][6][7] Optimization is often necessary.
Experimental Protocol (Generalized for Arylboronic Acids): To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv). The flask is sealed and subjected to at least three vacuum/backfill cycles with an inert gas. A degassed mixture of dioxane and water (e.g., 4:1) is then added via syringe. The reaction is placed in a preheated oil bath at 80-100 °C and stirred vigorously for 4-16 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[8][9][10] This reaction can be used to introduce alkenyl groups onto the 2-position of the dimethoxyphenylacetonitrile scaffold.
Typical Reaction Conditions and Functional Group Tolerance:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Tolerated Functional Groups on Alkene |
| Styrenes | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Good | Electron-donating and -withdrawing groups on the aromatic ring |
| Acrylates | Pd(OAc)₂ | NaOAc | DMA | Good | Ester functionalities |
| Unactivated Alkenes | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | Moderate | Alkyl chains |
Note: Yields are generalized from protocols for similar aryl bromides.[11][12]
Experimental Protocol (Generalized for Styrene): In a Schlenk tube under an inert atmosphere, this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv) are combined. Anhydrous N,N-Dimethylformamide (DMF) and triethylamine (Et₃N, 1.5 equiv) are added, followed by styrene (1.2 equiv). The tube is sealed and heated to 100 °C with stirring for 24 hours, with the reaction monitored by TLC. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product purified by column chromatography.[13]
Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[14][15] Both copper-catalyzed and copper-free conditions can be employed.
Typical Reaction Conditions and Functional Group Tolerance:
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Tolerated Functional Groups on Alkyne |
| Arylacetylenes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Good to Excellent | Ethers, esters, halides |
| Alkylacetylenes | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Good | Hydroxyl (with protection), alkyl chains |
| Silylacetylenes | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Acetonitrile | Good | Trimethylsilyl and other silyl groups |
Note: Yields are based on general Sonogashira protocols.[6][16]
Experimental Protocol (Generalized Copper-Catalyzed): To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) iodide (CuI, 0.1 equiv). The flask is evacuated and backfilled with argon three times. Anhydrous and degassed THF and triethylamine (Et₃N) are added via syringe. The mixture is stirred at room temperature for 10 minutes before the dropwise addition of the terminal alkyne (1.1 equiv). The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via flash column chromatography.[17]
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[5][18] Given the electron-rich nature of this compound, a robust catalyst system is recommended. A protocol for the closely related 2-(4-Bromo-3-methoxyphenyl)acetonitrile provides a strong starting point.[19]
Typical Reaction Conditions and Functional Group Tolerance:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Tolerated Functional Groups on Amine |
| Primary Amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Good to Excellent | Alkyl, aryl, heteroaryl groups |
| Secondary Amines | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | Good | Cyclic and acyclic amines |
| Ammonia Equivalents | Pd₂(dba)₃ / Josiphos | LiHMDS | Toluene | Moderate to Good | Benzophenone imine, ammonium sulfate |
Note: Yields are based on the protocol for a similar substrate and general knowledge of the reaction.[19][20]
Experimental Protocol (Generalized for Primary Amines): An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, followed by this compound (1.0 equiv) and the primary amine (1.1-1.2 equiv). The reaction is heated to 80-110 °C and monitored by GC-MS or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[19]
Workflow for Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is known for its high functional group tolerance, although the organozinc reagents can be sensitive to moisture and air.[21][22]
Typical Reaction Conditions and Functional Group Tolerance:
| Coupling Partner | Catalyst/Ligand | Solvent | Yield (%) | Tolerated Functional Groups on Organozinc |
| Arylzinc reagents | Pd(PPh₃)₄ | THF | Good to Excellent | Esters, nitriles, ketones, amides |
| Alkylzinc reagents | Pd₂(dba)₃ / XPhos | NMP | Good | Primary and secondary alkyl groups containing esters or nitriles |
| Alkenylzinc reagents | Pd(dppf)Cl₂ | THF | Good | Various substituents on the vinyl group |
Note: Yields are estimated based on general Negishi coupling protocols.[23][24]
Experimental Protocol (Generalized for Arylzinc Reagents): In a flame-dried flask under argon, the organozinc reagent is either prepared in situ from the corresponding aryl halide and activated zinc or added as a solution. In a separate flask, this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in anhydrous THF. The organozinc solution (1.1-1.5 equiv) is then transferred to the solution of the aryl bromide at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.[25]
Negishi Coupling Experimental Workflow
References
- 1. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents: (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide [dspace.mit.edu]
- 24. researchgate.net [researchgate.net]
- 25. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4,5-dimethoxyphenylacetonitrile: A Guide for Laboratory Professionals
For immediate release to researchers, scientists, and drug development professionals.
This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-4,5-dimethoxyphenylacetonitrile. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as a halogenated organic nitrile and must be managed as hazardous waste.
Hazard Identification and Safety Precautions
Summary of Potential Hazards (Based on Structurally Similar Compounds)
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential aerosol or dust generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: For small spills, contain the material using an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Waste Disposal: Seal the container and label it appropriately for hazardous waste pickup.
Disposal Procedures for this compound
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it requires specific handling and disposal procedures.
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[5][6] This practice is cost-effective for disposal and essential for proper waste management.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] If mixed with other solvents, list all components and their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or hazardous waste management department. Do not pour this chemical down the drain.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistics for Handling 2-Bromo-4,5-dimethoxyphenylacetonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical intermediates are paramount. This document provides immediate, essential safety and logistical information for 2-Bromo-4,5-dimethoxyphenylacetonitrile. The following procedural guidance is based on the known hazards of structurally similar brominated and nitrile-containing aromatic compounds.
Hazard Identification and Classification
Based on data from structurally related compounds, the anticipated GHS hazard classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Note: This classification is inferred from structurally related compounds and should be treated as a conservative estimate.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[3] | Full-face shield worn over safety goggles.[3][4] |
| Hand | Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact). Inspect prior to use.[3][5][6] | Double-gloving with appropriate material; consult glove compatibility charts for extended contact.[3] |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[3][5] | Flame-resistant lab coat. |
| Respiratory | Not generally required when handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not sufficient. |
Operational Plan: Handling Procedures
Safe handling of this compound requires strict adherence to operational protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[3][7]
Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[7] Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[7]
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care.[7] Use a spatula for transfers.[7]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.[7]
-
Post-Handling: After handling, decontaminate the work area.[7] Remove gloves and wash hands thoroughly with soap and water.[7]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container for halogenated organic waste.[1][3]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[7]
-
Container: Use a clearly marked, chemically compatible container, such as a polyethylene carboy, with a tight-fitting lid.[1]
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service.[7] The primary method of disposal for brominated organic compounds is typically high-temperature incineration at a permitted facility.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
